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Foundational

biosynthesis pathway of 5-hydroxypentanoate in E. coli

An In-Depth Technical Guide to the Biosynthesis of 5-Hydroxypentanoate in Escherichia coli Executive Summary 5-Hydroxypentanoate (5-HV), also known as 5-hydroxyvaleric acid, is a highly versatile C5 platform chemical. It...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of 5-Hydroxypentanoate in Escherichia coli

Executive Summary

5-Hydroxypentanoate (5-HV), also known as 5-hydroxyvaleric acid, is a highly versatile C5 platform chemical. It serves as a critical precursor for the synthesis of 1,5-pentanediol (1,5-PDO), valerolactam, and biodegradable polyesters such as polyhydroxyalkanoates (PHAs)[1]. Historically, 5-HV has been synthesized via resource-intensive chemical processes relying on petroleum-derived furfural derivatives. However, recent advancements in metabolic engineering have established Escherichia coli (E. coli) as a robust microbial chassis for the de novo biosynthesis of 5-HV directly from renewable carbon sources like glucose[2].

This whitepaper provides a comprehensive, field-proven guide to the metabolic pathways, strain engineering strategies, and fermentation protocols required to achieve high-titer 5-HV production in E. coli.

Biosynthetic Pathway Design & Enzyme Selection

The biosynthesis of 5-HV in E. coli does not occur naturally and must be introduced via heterologous expression. The most thermodynamically favorable and carbon-efficient route utilizes L-lysine as a central metabolic node[1].

The L-Lysine Degradation Route

The canonical pathway involves the conversion of L-lysine to 5-aminovalerate (5-AVA), followed by transamination and reduction:

  • Oxidation and Deamidation: L-lysine is converted to 5-aminovaleramide by L-lysine 2-monooxygenase (DavB) from Pseudomonas putida. Subsequently, 5-aminopentanamidase (DavA), also from P. putida, hydrolyzes 5-aminovaleramide to 5-AVA[3].

  • Alternative Direct Oxidation: A more recent and efficient approach utilizes L-lysine α-oxidase (RaiP), which streamlines the conversion of L-lysine to 5-AVA, bypassing the DavB/DavA intermediate steps and reducing protein expression burden[2].

  • Transamination: 5-AVA is converted to glutarate semialdehyde (GSA) by a 4-aminobutyrate aminotransferase. The native E. coli enzyme GabT has demonstrated superior catalytic efficiency for this specific substrate compared to its P. putida homolog[4].

  • Aldehyde Reduction: Finally, GSA is reduced to 5-HV. Extensive screening of aldehyde reductases has identified YahK and YqhD from E. coli as the most effective enzymes for this terminal step, with YahK showing the highest specificity for GSA[5].

Pathway Glucose Glucose Lysine L-Lysine Glucose->Lysine Endogenous Pathway Cadaverine Cadaverine Lysine->Cadaverine CadA/LdcC (Target for Deletion) Valeramide 5-Aminovaleramide Lysine->Valeramide DavB (P. putida) AVA 5-Aminovalerate (5-AVA) Lysine->AVA RaiP (L-lysine α-oxidase) Valeramide->AVA DavA (P. putida) GSA Glutarate Semialdehyde AVA->GSA GabT (E. coli) Glutarate Glutaric Acid GSA->Glutarate GabD (Target for Deletion) HV 5-Hydroxypentanoate (5-HV) GSA->HV YahK / YqhD + NADPH

Metabolic pathway for 5-HV biosynthesis in E. coli, highlighting target knockouts and heterologous enzymes.

Metabolic Flux Optimization: The Causality of Strain Engineering

Simply expressing the pathway enzymes is insufficient for industrial-scale titers. The host's endogenous metabolism will naturally siphon intermediates away from 5-HV. To achieve high flux, researchers must engineer a self-validating system where carbon is forced down the desired route.

Eliminating Competing Pathways (The gabD Knockout)

The most significant bottleneck in 5-HV production is the accumulation of glutaric acid. In wild-type E. coli, glutarate semialdehyde (GSA) is rapidly oxidized to glutaric acid by the endogenous succinate/glutarate semialdehyde dehydrogenase, encoded by the gabD gene[6].

  • Causality: By deleting gabD via CRISPR/Cas9, the competitive oxidation of GSA is abolished. This creates an intracellular accumulation of GSA, thermodynamically driving the YahK-mediated reduction reaction forward to produce 5-HV[2].

Preventing Precursor Drain

L-lysine is a highly regulated node. Endogenous decarboxylases (cadA and ldcC) convert L-lysine into cadaverine, draining the precursor pool[4]. Deleting these genes ensures that the maximum theoretical yield of L-lysine is funneled into the DavB/DavA or RaiP pathways.

Cofactor Balancing (NADPH Regeneration)

The terminal reduction of GSA to 5-HV by YahK is strictly NADPH-dependent[3].

  • Causality: During high-density fermentation, the intracellular NADPH pool becomes rapidly depleted, stalling the pathway and causing intermediate toxicity. Integrating an NADPH supplementation system (e.g., overexpressing glucose-6-phosphate dehydrogenase, zwf, or utilizing a mutant transhydrogenase) is critical to maintaining the redox balance required for continuous 5-HV synthesis[2].

Table 1: Key Enzymes and Metabolic Impact
EnzymeGeneSource OrganismFunctionImpact on 5-HV Flux
L-lysine 2-monooxygenasedavBP. putidaL-lysine → 5-aminovaleramideInitiates canonical pathway.
L-lysine α-oxidaseraiPS. marcescensL-lysine → 5-AVABypasses DavB/A; higher carbon efficiency.
4-aminobutyrate aminotransferasegabTE. coli5-AVA → GSAHigh native specificity; requires α-KG.
Aldehyde reductaseyahKE. coliGSA → 5-HVTerminal step; strictly NADPH-dependent.
GSA dehydrogenasegabDE. coliGSA → Glutaric acidTarget for Deletion. Prevents byproduct.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols outline the exact methodologies required to construct the strain and validate 5-HV production.

Workflow Step1 Strain Engineering (CRISPR/Cas9 gabDΔ) Step2 Module Assembly (raiP, gabT, yahK) Step1->Step2 Step3 Seed Cultivation (LB Medium, 37°C) Step2->Step3 Step4 Fed-Batch Fermentation (5L Bioreactor) Step3->Step4 Step5 Metabolite Extraction & Centrifugation Step4->Step5 Step6 HPLC Quantification (RID / UV Detectors) Step5->Step6

End-to-end workflow from strain engineering to analytical validation of 5-HV.

Protocol 1: CRISPR/Cas9-Mediated gabD Deletion
  • Plasmid Transformation: Co-transform E. coli (e.g., BL21 or W3110) with the pCas plasmid (expressing Cas9 and λ-Red recombinase) and a pTarget plasmid containing the sgRNA targeting the gabD locus.

  • Homologous Recombination: Electroporate a 500 bp linear donor DNA cassette consisting of the upstream and downstream homologous arms of gabD (without the coding sequence) into the Cas9-expressing cells.

  • Selection & Curing: Plate on LB agar containing kanamycin and spectinomycin. Verify the deletion via colony PCR using primers flanking the gabD locus. Cure the pTarget plasmid by adding IPTG, and cure pCas by growing the strain at 42°C.

Protocol 2: 5L Fed-Batch Fermentation for 5-HV Production
  • Seed Culture: Inoculate the engineered strain into 50 mL of LB medium containing appropriate antibiotics. Grow at 37°C, 220 rpm for 12 hours.

  • Bioreactor Inoculation: Transfer the seed culture (10% v/v) into a 5L bioreactor containing 2L of modified M9 minimal medium supplemented with 20 g/L glucose and 5 g/L yeast extract.

  • Parameter Control: Maintain the temperature at 37°C. Control the pH strictly at 7.0 using 25% (v/v) ammonia water. Note: Ammonia water is critical as it not only buffers the pH but also provides the necessary nitrogen sink for the GabT transamination reaction.

  • Fed-Batch Strategy: Monitor glucose levels using a biosensor. Once initial glucose is depleted, initiate a continuous feed of 500 g/L glucose solution to maintain a residual glucose concentration between 1–5 g/L. This prevents the Crabtree effect and minimizes acetate accumulation[2].

  • Induction: Induce pathway expression at an OD600 of 1.0 using 0.1 mM IPTG. Run the fermentation for 72–96 hours.

Protocol 3: Analytical Validation via HPLC
  • Sample Preparation: Harvest 1 mL of fermentation broth. Centrifuge at 12,000 × g for 10 minutes to pellet cells. Filter the supernatant through a 0.22 μm syringe filter.

  • Chromatography: Inject 10 μL of the filtrate into an HPLC system equipped with a Bio-Rad Aminex HPX-87H column (300 × 7.8 mm).

  • Mobile Phase: Use 5 mM H₂SO₄ at a constant flow rate of 0.6 mL/min. Maintain the column oven at 50°C.

  • Detection: Quantify 5-HV using a Refractive Index Detector (RID). Intermediate metabolites (like 5-AVA and glutaric acid) can be cross-verified using a UV detector at 210 nm[5]. Compare peak areas against analytical-grade 5-HV standards.

Quantitative Performance Analysis

The evolution of metabolic engineering strategies has led to significant improvements in 5-HV titers. Early iterations relying on plasmid-based expression and the DavB/DavA pathway yielded low single-digit titers. The transition to genomic integration, L-lysine α-oxidase (RaiP), and NADPH optimization has pushed titers to industrially relevant levels.

Table 2: Engineered E. coli Strains and 5-HV Titers
Strain / ChassisKey ModificationsCarbon SourceTiter (g/L)Reference
E. coli W03davB, davA, gabT, yqhDGlucose + Lysine3.19Cen et al., 2020[1]
E. coli QluMGraiP, gabT, yahK, ΔgabDGlucose~10.98Chen et al., 2023[5]
E. coli QluMGDraiP, gabT, yahK, ΔgabD, NADPH+Glucose21.7Chen et al., 2024[2]

Note: While Corynebacterium glutamicum has achieved titers up to 52.1 g/L[6], E. coli remains the preferred chassis for rapid genetic iteration and downstream integration into 1,5-PDO pathways.

References

  • Chen, C., Wang, T., Ye, P., & Li, N. (2024). "Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvalerate via L-lysine α-oxidase pathway." PubMed / Bioresource Technology. Available at: [Link]

  • Cen, X., Liu, Y., Chen, B., Liu, D., & Chen, Z. (2020). "Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose." ACS Synthetic Biology. Available at: [Link]

  • Park, S.J., Kim, E.Y., Noh, W., Oh, Y.H., Kim, H.Y., Song, B.K., Cho, K.M., & Lee, S.Y. (2021). "Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum." ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • iGEM NJTech-China-B. (2023). "Results: Construction of a cell factory for the production of 1,5-pentanediol." iGEM Wiki. Available at: [Link]

Sources

Exploratory

De Novo Biosynthesis of 5-Hydroxypentanoate: A Whitepaper on Metabolic Engineering and Bioprocess Optimization

Executive Summary 5-Hydroxypentanoate (5-HV), also known as 5-hydroxyvaleric acid, is a highly versatile C5 platform chemical. It serves as a critical intermediate for the synthesis of 1,5-pentanediol (1,5-PDO), polyuret...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Hydroxypentanoate (5-HV), also known as 5-hydroxyvaleric acid, is a highly versatile C5 platform chemical. It serves as a critical intermediate for the synthesis of 1,5-pentanediol (1,5-PDO), polyurethanes, and biodegradable polyhydroxyalkanoates (PHAs)[1]. Traditionally, 5-HV and its derivatives have been synthesized via resource-intensive petrochemical routes involving furfural derivatives[1]. However, recent advancements in systems metabolic engineering have enabled the development of microbial cell factories capable of producing 5-HV directly from renewable feedstocks like glucose[2]. This technical guide provides an in-depth analysis of the biosynthetic pathways, genetic engineering strategies, and bioprocess protocols required to achieve high-titer 5-HV production.

The Mechanistic Basis of 5-HV Biosynthesis

The most efficient and widely adopted biological route for 5-HV production leverages the L-lysine catabolic pathway[2]. This pathway provides a robust "precursor push" by tapping into the highly optimized flux of the aspartate pathway in industrial hosts.

  • Step 1: Decarboxylation and Deamination. L-lysine is first converted to 5-aminovaleramide by lysine monooxygenase (DavB), followed by deamination to 5-aminovalerate (5-AVA) via δ-aminovaleramidase (DavA)[2]. These enzymes are typically sourced from Pseudomonas putida.

  • Step 2: Transamination. 5-AVA is converted to glutarate semialdehyde by a 4-aminobutyrate aminotransferase (e.g., GabT from E. coli or P. putida)[1].

  • Step 3: Reduction. The final and most critical step is the reduction of glutarate semialdehyde to 5-HV, catalyzed by an aldehyde reductase (e.g., YqhD or ALR)[1].

An alternative, non-sugar-based route involves the whole-cell biocatalysis of cycloalkanes. For instance, an engineered Acidovorax sp. CHX100 mutant (Δ6HX) can oxidize cyclopentane directly into 5-hydroxypentanoic acid with a molar conversion exceeding 98%[3].

Pathway Glucose Glucose Lysine L-Lysine Glucose->Lysine Glycolysis & TCA Cycle DavB DavB / DavA (P. putida) Lysine->DavB AVA 5-Aminovalerate (5-AVA) DavB->AVA GabT GabT (Aminotransferase) AVA->GabT SSAL Glutarate Semialdehyde GabT->SSAL YqhD YqhD / ALR (Aldehyde Reductase) SSAL->YqhD NADPH GabD GabD (Knockout Target) SSAL->GabD HV 5-Hydroxypentanoate (5-HV) YqhD->HV Glutarate Glutarate (Byproduct) GabD->Glutarate Leakage

Metabolic pathway for 5-HV biosynthesis from glucose, highlighting the L-lysine catabolic route.

Strategic Metabolic Engineering: Causality and Flux Control

To transition from a proof-of-concept pathway to an industrially viable titer, several metabolic bottlenecks must be resolved:

  • Host Selection and Precursor Amplification: While E. coli is a highly tractable host[1], Corynebacterium glutamicum is often preferred due to its GRAS (Generally Recognized As Safe) status and its native, hyper-optimized flux toward L-lysine[2]. Overexpressing rate-limiting enzymes like lysC (aspartokinase), dapA (dihydrodipicolinate synthase), and ddh (diaminopimelate dehydrogenase) ensures a massive intracellular pool of L-lysine[1].

  • Eliminating Carbon Sinks (The Glutarate Problem): Glutarate semialdehyde is a highly reactive intermediate. Endogenous dehydrogenases (such as GabD in E. coli or its homologs in C. glutamicum) readily oxidize it to glutarate, a dead-end byproduct[1]. Precise genomic deletion of gabD and gdhA is mandatory to force carbon flux toward the reductive 5-HV pathway[1]. Failure to delete these genes can result in glutarate accounting for up to 30% of the converted carbon[4].

  • Cofactor Balancing: The reduction of glutarate semialdehyde by YqhD is strictly NADPH-dependent. High-level production of 5-HV rapidly depletes the intracellular NADPH pool. Engineering the pentose phosphate pathway (e.g., overexpressing zwf) or utilizing mutant reductases that accept NADH can restore redox balance and maintain the thermodynamic driving force[5].

Validated Experimental Protocols

The following methodologies provide a self-validating framework for engineering and evaluating 5-HV producing strains.

Protocol A: Markerless Genomic Engineering via CRISPR/Cas9

Causality: Traditional homologous recombination leaves antibiotic resistance scars, limiting the number of sequential knockouts (e.g., deleting multiple competing dehydrogenases). CRISPR/Cas9 enables seamless multiplexed editing.

  • sgRNA Design: Design 20-bp sgRNAs targeting the N-terminal region of the gabD gene. Clone into a pCas9-sgRNA expression vector.

  • Donor DNA Preparation: Synthesize a 1,000 bp double-stranded DNA donor template consisting of 500 bp homologous arms flanking the gabD locus, completely omitting the coding sequence.

  • Transformation & Selection: Co-electroporate the Cas9/sgRNA plasmid and donor DNA into the host strain. Recover in SOC medium for 2 hours, then plate on selective agar.

  • Validation: Perform colony PCR using primers binding outside the homologous arms. A successful deletion will yield a truncated amplicon compared to the wild-type. Confirm the exact junction via Sanger sequencing.

Protocol B: Fed-Batch Fermentation and HPLC Quantification

Causality: Batch fermentation suffers from carbon catabolite repression and toxic accumulation of organic acids. A fed-batch strategy decouples biomass generation from product formation, maximizing titer.

  • Seed Culture: Inoculate the engineered strain into 50 mL of modified minimal medium (e.g., CGXII for C. glutamicum) and incubate at 30°C, 200 rpm for 16 hours.

  • Bioreactor Initialization: Transfer the seed culture (10% v/v) into a 5-L bioreactor containing 2 L of minimal medium with 40 g/L initial glucose.

  • Process Control: Maintain pH strictly at 7.0 using 25% (v/v) ammonia water. Insight: Ammonia water not only neutralizes the acidic 5-HV but also provides a continuous nitrogen source for amino acid (L-lysine) biosynthesis. Maintain dissolved oxygen (DO) > 30% by cascading agitation (400–1000 rpm) and aeration (1–2 vvm).

  • Feeding Strategy: Once the initial glucose drops below 5 g/L, initiate a continuous feed of 500 g/L glucose syrup to maintain a residual concentration of 5–15 g/L.

  • Quantification: Harvest 1 mL samples every 12 hours. Centrifuge at 12,000 × g for 5 minutes. Filter the supernatant through a 0.22 μm syringe filter. Analyze via HPLC equipped with a Bio-Rad Aminex HPX-87H column (300 × 7.8 mm) and a Refractive Index (RI) detector. Insight: The HPX-87H column utilizes ion-exclusion chromatography, which is optimal for resolving short-chain organic acids (5-HV, glutarate, acetate) using a 5 mM H₂SO₄ mobile phase at 0.5 mL/min (50°C).

Workflow Target 1. Genetic Design (e.g., ΔgabD, ΔackA) Construct 2. Strain Engineering (CRISPR/Cas9) Target->Construct Screen 3. Clone Screening (HPLC Validation) Construct->Screen Ferm 4. Fed-Batch Fermentation (Bioreactor Scale-up) Screen->Ferm

Iterative workflow for the development and scale-up of 5-HV producing microbial cell factories.

Quantitative Performance Metrics

The table below summarizes the state-of-the-art metabolic engineering efforts for 5-HV and related C5 derivatives, providing a benchmark for bioprocess development.

Host OrganismEngineered Pathway / ModificationsTarget ProductMaximum TiterReference
Corynebacterium glutamicumdavBA expression, gabT overexpression, aldehyde reductase integration5-HV52.1 g/L2
Escherichia colidavBA, gabT, yqhD expression + gabD/gdhA knockout5-HV / 1,5-PDO52.1 g/L (5-HV) / 9.25 g/L (PDO)6
Corynebacterium glutamicumdavBA expression, gabT deletion, export optimization5-AVA48.3 g/L4
Escherichia colicadA, patA, yqhD cascade optimization1,5-PDO12.1 - 12.9 g/L5
Acidovorax sp. CHX100Δ6HX mutant (whole-cell biocatalysis of cyclopentane)5-HV>98% molar conversion3

Future Perspectives

While titers of 5-HV have successfully surpassed 50 g/L, industrial commercialization requires further optimization of downstream processing (DSP). The high boiling point and hydrophilicity of 5-HV make solvent extraction challenging. Future efforts must focus on integrating in situ product recovery (ISPR) techniques, such as reactive extraction or electrodialysis, directly into the fermentation workflow. Additionally, engineering sequence-regulating PHA synthases (e.g., PhaCAR) to incorporate 5-HV directly into block copolymers in vivo represents a highly lucrative frontier for the development of next-generation biodegradable plastics[7].

References

  • Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals Source: SCIEPublish (Cen et al., 2021) URL:[Link]

  • Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum Source: ACS Synthetic Biology (Sohn et al., 2021) URL:[Link]

  • Whole-cell biocatalysis using the Acidovorax sp. CHX100 Δ6HX for the production of ω-hydroxycarboxylic acids from cycloalkanes Source: PubMed (Karande et al., 2020) URL:[Link]

  • Systems metabolic engineering of Corynebacterium glutamicum eliminates all by-products for selective and high-yield production of the platform chemical 5-aminovalerate Source: PubMed (Rohles et al., 2022) URL:[Link]

  • Metabolic Engineering of Corynebacterium glutamicum for High-Level Production of 1,5-Pentanediol, a C5 Diol Platform Chemical Source: ResearchGate (Ma et al., 2024 / Sohn et al.) URL:[Link]

  • Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR Source: PMC (Sato et al., 2022) URL:[Link]

Sources

Foundational

5-Hydroxypentanoate: Chemical Architecture, Metabolic Engineering, and Biopolymer Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 5-Hydroxypentanoate (5-HV), the conjugate base of 5-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

5-Hydroxypentanoate (5-HV), the conjugate base of 5-hydroxypentanoic acid, is a highly versatile C5 platform chemical bridging the gap between mammalian metabolomics and advanced microbial biomanufacturing. As a terminal hydroxy-fatty acid, its unique bifunctional nature—housing both a carboxylate and an ω -hydroxyl group—makes it a critical precursor for synthesizing highly elastic, next-generation polyhydroxyalkanoates (PHAs)[1]. This whitepaper synthesizes the physicochemical properties, metabolic pathways, and validated experimental protocols necessary for the study and industrial application of 5-HV.

Chemical Identity and Structural Analytics

5-Hydroxypentanoate is a straight-chain, omega-hydroxy short-chain fatty acid. The spatial separation of its reactive functional groups allows it to readily undergo esterification and polymerization. While the protonated acid form is highly hydrophobic[2], its ionized salt forms exhibit high solubility, dictating its extraction and purification parameters in downstream processing.

Table 1: Physicochemical Properties of 5-Hydroxypentanoate
PropertyValueSource
Molecular Formula C₅H₁₀O₃ (Acid) / C₅H₉O₃⁻ (Anion)[3],[4]
Molecular Weight 118.13 g/mol (Acid) / 117.12 g/mol (Anion)[3],[4]
SMILES C(CCO)CC(=O)[O-][4]
InChIKey PHOJOSOUIAQEDH-UHFFFAOYSA-M[4]
Boiling Point (Methyl Ester) 61.5 °C at 0.5 mmHg[5]
Aqueous Solubility Practically insoluble (neutral acid form)[2]

Metabolic Origins: The L-Lysine Degradation Pathway

In wild-type organisms, terminal hydroxylation of aliphatic chains is kinetically unfavorable. Therefore, the most efficient biological route to 5-HV relies on the degradation of L-lysine[6]. By hijacking the native catabolic pathways of Pseudomonas putida and expressing them in industrial chassis like Escherichia coli or Cupriavidus necator, researchers can drive carbon flux toward 5-HV.

Mechanistic Causality: The pathway initiates with the oxygenation of L-lysine by L-lysine monooxygenase (DavB), followed by deamidation via 5-aminopentanamidase (DavA) to yield 5-aminovalerate (5-AVA)[6]. The critical bottleneck is the transamination of 5-AVA. Utilizing a high-affinity aminotransferase (such as GabT) ensures efficient conversion to glutarate semialdehyde, which is subsequently reduced by an aldehyde reductase (e.g., YahK) to form the terminal hydroxyl group of 5-HV[6].

MetabolicPathway Lys L-Lysine (Precursor) DavB DavB (Monooxygenase) Lys->DavB O2 DavA DavA (Amidase) DavB->DavA H2O AVA 5-Aminovalerate (5-AVA) DavA->AVA NH4+ GabT GabT (Aminotransferase) AVA->GabT alpha-KG GSA Glutarate Semialdehyde GabT->GSA Reductase YahK / Reductase GSA->Reductase NAD(P)H FiveHV 5-Hydroxypentanoate (5-HV) Reductase->FiveHV

Figure 1: Heterologous metabolic pathway for the biosynthesis of 5-hydroxypentanoate from L-lysine.

Industrial Applications: Engineering Next-Generation PHAs

Standard poly(3-hydroxybutyrate) (PHB) is notoriously brittle, limiting its commercial viability as a bioplastic[1]. The incorporation of 5-HV into the polymer backbone to form P(3HB-co-5HV) radically alters the material's thermomechanical profile.

Mechanistic Causality: The longer 5-carbon chain of 5-HV acts as an internal plasticizer. It disrupts the highly ordered, crystalline packing of the 3-HB monomers. This disruption significantly lowers the melting point ( Tm​ ) and exponentially increases the elongation at break, transforming a stiff plastic into a highly elastic, rubber-like material,.

Table 2: Impact of 5-HV Incorporation on PHA Thermomechanical Properties
Polymer CompositionElongation at Break (%)Young's Modulus (MPa)Material CharacteristicSource
Pure PHB (Reference)~5%~1000Brittle, highly crystalline[1]
P(85% 3HB-co-15% 5HV)1283%73.1Highly elastic, flexible,[7]
P(3HB-co-3HHx-co-5HV)>1000%DecreasedAccelerated biodegradation

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . As a Senior Application Scientist, I emphasize that analytical checkpoints must be cleared before proceeding to subsequent phases to prevent the compounding of upstream errors.

Protocol A: Microbial Synthesis of 5-HV from L-Lysine
  • Inoculation & Growth: Cultivate engineered E. coli (harboring DavA, DavB, GabT, and YahK) in M9 minimal medium supplemented with 10 g/L L-lysine at 37°C, 200 rpm.

    • Causality: L-lysine serves as the obligate carbon skeleton, forcing metabolic flux through the synthetic cascade rather than central carbon metabolism.

  • Induction: At OD600​=0.6 , induce protein expression with 0.5 mM IPTG and shift the temperature to 30°C to prevent the formation of insoluble inclusion bodies.

  • Validation Checkpoint (HPLC): At t=24h , sample 1 mL of culture. Centrifuge and analyze the supernatant via HPLC.

    • System Validation: Quantify 5-aminovalerate (5-AVA). If 5-AVA accumulates but 5-HV is absent, the GabT transaminase is the kinetic bottleneck. Do not proceed to extraction until 5-HV conversion is confirmed.

Protocol B: PHA Extraction and Monomer Characterization
  • Cell Harvesting & Lyophilization: Centrifuge the fermentation broth ( 8000×g , 15 min). Wash the pellet twice with distilled water and lyophilize for 48 hours.

    • Causality: Complete moisture removal is critical. Residual water causes polymer hydrolysis during solvent heating and impedes non-polar solvent penetration.

  • Solvent Extraction: Reflux the lyophilized biomass in chloroform ( 15mL/g dry cell weight) at 60°C for 4 hours.

    • Causality: Chloroform selectively solubilizes the high-molecular-weight hydrophobic PHA chains while leaving polar cellular debris (proteins, nucleic acids) as an insoluble residue.

  • Polymer Precipitation: Filter the chloroform extract to remove debris. Dropwise, add the filtrate into 10 volumes of ice-cold methanol under vigorous stirring.

    • Causality: PHA is highly insoluble in cold methanol. This anti-solvent addition forces rapid phase separation, precipitating the polymer as a white matrix.

  • Validation Checkpoint (GC-MS & 1 H-NMR): Perform methanolysis on the purified polymer and analyze via GC-MS. Validate the structure via 1 H-NMR.

    • System Validation: The presence of a distinct triplet at ~3.6 ppm in the NMR spectrum confirms the terminal ester linkage unique to the 5-HV monomer, definitively distinguishing it from standard 3-HB units.

ExtractionWorkflow Ferm 1. Fermentation (Cellular Accumulation) Lyo 2. Lyophilization (Moisture Removal) Ferm->Lyo Ext 3. CHCl3 Extraction (PHA Solubilization) Lyo->Ext Ppt 4. MeOH Precipitation (Polymer Recovery) Ext->Ppt Anal 5. GC-MS/NMR (Monomer Validation) Ppt->Anal

Figure 2: Self-validating downstream processing workflow for 5-HV-containing PHA copolymers.

Clinical and Metabolomic Significance

Beyond industrial biomanufacturing, 5-hydroxypentanoate holds significant value in clinical metabolomics. It serves as a critical intermediate in the degradation of lysine and is utilized as a biomarker for metabolic profiling.

Recent studies have identified 5-HV as a differential metabolite in multifactorial eye disorders, showing varying abundances in conditions such as age-related macular degeneration (AMD) and glaucoma[8]. Furthermore, in infectious disease research, 5-hydroxypentanoate and other lysine degradation intermediates are significantly depleted in multidrug-resistant Acinetobacter baumannii when treated with a synergistic combination of polymyxin B and rifampicin, highlighting its role in bacterial stress responses and amino acid metabolism[9].

References

  • [3] 5-Hydroxypentanoic acid | C5H10O3 | CID 25945 - PubChem. National Institutes of Health (NIH).

  • [2] Showing NP-Card for 5-hydroxyvaleric acid (NP0213041) - NP-MRD. Natural Products Magnetic Resonance Database.

  • [4] 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem. National Institutes of Health (NIH).

  • [5] Methyl 5-hydroxyvalerate | 14273-92-8. Sigma-Aldrich.

  • [8] Metabolomics studies in common multifactorial eye disorders. PMC - National Institutes of Health.

  • [1] Microbial cell factories for the production of polyhydroxyalkanoates. Essays in Biochemistry.

  • [10] Biosynthesis of diverse α,ω-diol-derived polyhydroxyalkanoates by engineered Halomonas bluephagenesis. ResearchGate.

  • [7] Biosynthesis of diverse α,ω-diol-derived polyhydroxyalkanoates by engineered Halomonas bluephagenesis. PubMed - NIH.

  • [11] Strategic Use of Vegetable Oil for Mass Production of 5-Hydroxyvalerate-Containing Polyhydroxyalkanoate. PMC - National Institutes of Health.

  • [6] Results | NJTech-China-B - iGEM 2023. iGEM.

  • [9] Comparative metabolomics reveals key pathways associated with the synergistic activity of polymyxin B and rifampicin. PMC - National Institutes of Health.

Sources

Exploratory

identification of enzymes for 5-hydroxypentanoate metabolism

An In-Depth Technical Guide to the Identification and Characterization of Enzymes for 5-Hydroxypentanoate Metabolism Executive Summary 5-Hydroxypentanoate (5-HP), also known as 5-hydroxyvalerate, is a critical metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification and Characterization of Enzymes for 5-Hydroxypentanoate Metabolism

Executive Summary

5-Hydroxypentanoate (5-HP), also known as 5-hydroxyvalerate, is a critical metabolic intermediate and a highly sought-after platform chemical in metabolic engineering. It serves as a precursor for the synthesis of bioplastics, 1,5-pentanediol (1,5-PDO), and glutaric acid[1][2]. Understanding the enzymatic networks that govern its biosynthesis and degradation is paramount for researchers developing engineered microbial cell factories or investigating lipid-related cellular processes. This whitepaper provides a comprehensive analysis of the enzymes responsible for 5-HP metabolism, detailing the causality behind pathway selection, and offering self-validating experimental protocols for enzyme characterization.

Metabolic Routing and Key Enzymatic Players

The metabolism of 5-hydroxypentanoate is not isolated to a single pathway; rather, it is a node connecting several distinct biochemical routes, primarily the degradation of L-lysine and the catabolism of cyclic alkanes like cyclopentanol[2][3].

Biosynthetic Routes: The L-Lysine Degradation Pathway

The most extensively developed approach for 5-HP biosynthesis utilizes L-lysine as a starting substrate[2]. The pathway relies on a cascade of enzymes to deaminate and reduce the carbon skeleton:

  • DavA / DavB: Convert L-lysine into 5-aminovalerate[1].

  • GabT (4-aminobutyrate aminotransferase): Catalyzes the transamination of 5-aminovalerate to glutarate semialdehyde[1].

  • YahK (Aldehyde reductase): Reduces glutarate semialdehyde to 5-hydroxypentanoate. The selection of YahK from E. coli is driven by its high catalytic efficiency for medium-chain substrates, pulling the thermodynamic equilibrium toward 5-HP accumulation[1][4].

Catabolic Routes: Cyclopentanol Degradation

In environmental isolates such as Comamonas sp. strain NCIMB 9872, 5-HP is a transient intermediate in the degradation of cyclopentanol to glutaric acid[3][5].

  • CpnC (5-valerolactone hydrolase): Catalyzes the ring-opening hydrolysis of 5-valerolactone to yield 5-HP[3].

  • CpnD (5-hydroxyvalerate dehydrogenase): Oxidizes 5-HP to 5-oxovalerate. This NAD⁺-dependent dehydrogenase is crucial for funneling the carbon flux into the β-oxidation cycle[3][5].

Thioester Activation

For 5-HP to be incorporated into polyhydroxyalkanoate (PHA) biopolymers, it must be activated to its Coenzyme A thioester.

  • 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14): Originally characterized in Clostridium aminovalericum, this enzyme catalyzes the reversible transfer of a CoA moiety from acetyl-CoA to 5-HP, yielding 5-hydroxypentanoyl-CoA and acetate[6][7][8].

Pathway Lys L-Lysine DavAB DavA / DavB Lys->DavAB AVA 5-Aminovalerate GabT GabT (Transaminase) AVA->GabT GSA Glutarate Semialdehyde YahK YahK (Reductase) GSA->YahK HP 5-Hydroxypentanoate CpnD CpnD (Dehydrogenase) HP->CpnD CoAT CoA-Transferase (EC 2.8.3.14) HP->CoAT OV 5-Oxovalerate HPC 5-Hydroxypentanoyl-CoA CPL Cyclopentanol CpnA CpnA / CpnB CPL->CpnA VL 5-Valerolactone CpnC CpnC (Hydrolase) VL->CpnC DavAB->AVA GabT->GSA YahK->HP CpnA->VL CpnC->HP CpnD->OV CoAT->HPC

Metabolic routing of 5-hydroxypentanoate synthesis and degradation.

Quantitative Data Summary

To engineer these pathways effectively, researchers must account for the physicochemical constraints and kinetic parameters of the involved enzymes and metabolites. Flux balance analysis (FBA) of engineered E. coli models has demonstrated the theoretical viability of these pathways[1].

Table 1: Physicochemical and Metabolic Parameters

ParameterValue / DescriptionBiological / Chemical SignificanceReference
Molecular Weight (5-HP) 118.13 g/mol Baseline metric for mass spectrometry and standard curve generation.[2]
Max Theoretical Yield 0.847 mol/mol (Glucose)Defines the upper metabolic limit for 1,5-PDO production via the 5-HP intermediate pathway.[1]
CpnD Assay Wavelength 340 nmSpectrophotometric tracking of NADH production during 5-HP oxidation.[3]
Storage Temperature -20°C to -80°CPrevents hydrolysis and oxidation of sensitive 5-HP derivatives (e.g., Benzyl 5-hydroxypentanoate).[9]

Experimental Protocols: Enzyme Identification and Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific controls, researchers can definitively isolate the catalytic activity of target enzymes from background host metabolism.

Protocol A: Heterologous Expression and Purification of CpnD

Causality:E. coli BL21(DE3) is utilized because it lacks native cyclopentanol degradation machinery, ensuring that any 5-hydroxyvalerate dehydrogenase activity observed is strictly due to the recombinant CpnD[3].

  • Gene Synthesis: Synthesize the cpnD gene (derived from Comamonas sp. NCIMB 9872) with an N-terminal His6-tag and clone it into a pET-28a(+) expression vector.

  • Transformation & Growth: Transform into E. coli BL21(DE3). Grow in Luria-Bertani (LB) broth containing 50 µg/mL kanamycin at 37°C until OD600 reaches 0.6.

  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Rationale: Lowering the temperature to 18°C post-induction prevents the formation of insoluble inclusion bodies. Incubate for 16 hours.

  • Lysis & Purification: Harvest cells by centrifugation. Resuspend in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse via sonication. Purify the clarified lysate using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

  • Validation: Run an SDS-PAGE gel to confirm a single protein band corresponding to the predicted molecular weight of CpnD.

Protocol B: Spectrophotometric Assay for 5-Hydroxyvalerate Dehydrogenase Activity

Causality: This assay leverages the stoichiometric reduction of NAD⁺ to NADH during the oxidation of 5-HP. NADH absorbs strongly at 340 nm, providing a real-time, quantitative readout of enzyme kinetics[3].

  • Buffer Preparation: Prepare a 50 mM Glycine-NaOH buffer adjusted to pH 9.0. Rationale: An alkaline pH shifts the thermodynamic equilibrium toward the oxidation of the alcohol (5-HP) to the ketone (5-oxovalerate).

  • Reaction Mixture: In a UV-transparent cuvette, combine 50 µmol of Glycine-NaOH buffer, 1 µmol of NAD⁺, and 10-50 µg of purified CpnD enzyme.

  • Baseline Measurement: Blank the spectrophotometer at 340 nm to account for background absorbance.

  • Initiation: Add 1 µmol of 5-hydroxypentanoate to initiate the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm continuously for 5 minutes at 25°C. Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Workflow Mine Genomic Mining & Sequence Alignment Clone Gene Synthesis & Vector Construction Mine->Clone Expr Heterologous Expression (E. coli BL21) Clone->Expr Purif IMAC Purification (Ni-NTA) Expr->Purif Assay Spectrophotometric Kinetic Assay Purif->Assay

Step-by-step workflow for the identification and validation of metabolic enzymes.

Conclusion

The metabolic engineering of 5-hydroxypentanoate pathways requires precise identification and characterization of enzymes like YahK, CpnD, and 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14)[1][3][6]. By utilizing rigorous genomic mining, optimized heterologous expression, and real-time kinetic assays, researchers can effectively harness these biocatalysts for the sustainable production of high-value platform chemicals.

References

  • BenchChem. "Best practices for long-term storage of temperature-sensitive Benzyl 5-hydroxypentanoate." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPt6A_dSyRHxSDktBn2_q_bnHyZO588mQ9V6FCsM52KtjUFMFcU2-Il025FxGfpGKAlVsMsgNTsXL0tUMAJFSrLpM-U67dnbgPgjB6tYDDSmgOFmsJXY1zuMZ2IchUOUZpnUNwhKzwNv67r5iWQxabqN7pBVm5M_y9sGV_v4egTAWyb2mv6auxENO_gR-hNGGnH61TKK1pmJ6ih9oyHg4i9ceHxL77YiD54-ENUGzyJJC5aU3q]
  • Wikipedia. "5-hydroxypentanoate CoA-transferase." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOS7GQqmwyYAxkBDhMntC4eO1BgF6gDLvY35qYnQ9E0ePfA-EkHzZXcYLjhKqtR5kBngbAguJARCahXstAyvPfpr91O4PcmKx6VNgjpAmx-vXnoGxx64J4hAJTQEivhcbqCptJcBYqHa5Pkk-r_buhNIgzKHdL0eX-jfx]
  • BenchChem. "5-Hydroxypentanoate." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cu3WVCx566Od2bHrjVho4cMNzzix4BznbKZLkUIPRKo_OxBtxqgOFPhSfS0YNG4jDfMv-0f9ugqGbW40ra29XsdSjevRC6pL31mM2j_203wBDUJ4cptIDRekC_tHvd9VGPzIfDzshg==]
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  • IUBMB Nomenclature. "EC 2.8.3.14." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnop_gKwsFwCNzdXoa1KwSOD63_prMz_tm1FO-jXjgrWoqlsl9Q6ZzclIavraBg4SSz7KGKAMTZKaYdjXEopQ6I0-plIqAyu1eVCl0CTiNydsbheHR5eFHs5dwQ1YNdxV42TTZkSiw9oDT]
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  • ASM Journals. "Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism in Comamonas sp. Strain NCIMB 9872." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm-KwWjuP-OuBDFRAU07xrDSEEpUjSwe3uMFUAhHCeZyym2JuV0_QzKQXn0uSE4s_xeQxBMdGMquwGUAdLWoOxiWHRYx1GYV9ZHrhB9RQDnJMxfv4jhS5Yh80Q5hsbT3fs7LS8BxBCQA7FglKmMd1ZYWS-Y6pBAw==]
  • ASM Journals. "Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism in Comamonas sp. Strain NCIMB 9872 (Extended)." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbUamXfL6FEz5RpUR741rcHpGApPYvQJCFbRSIsak3T5Y9HVrwB71tlC41cPl_w-LUMcUWRdu5E2ji52EttrrqzPSpMzSiuE8x-g6N5IMiykA8Mlmdl8XVgZHveqbvRJVpCOMPVRIlvhlZbzF1LRww6tW6aYlb0y_ywwU=]
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Sources

Foundational

The Role of 5-Hydroxypentanoate in Polyhydroxyalkanoate (PHA) Synthesis: A Technical Guide

Executive Summary Polyhydroxyalkanoates (PHAs) are microbially synthesized, biodegradable polyesters that serve as highly promising alternatives to petrochemical-based plastics[1]. While the homopolymer poly(3-hydroxybut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhydroxyalkanoates (PHAs) are microbially synthesized, biodegradable polyesters that serve as highly promising alternatives to petrochemical-based plastics[1]. While the homopolymer poly(3-hydroxybutyrate) (P(3HB)) is the most widely produced PHA, its extreme crystallinity results in a brittle material with a high melting point, severely limiting its processability and biomedical applications[1]. The strategic incorporation of 5-hydroxypentanoate (5HV)—a 5-carbon, odd-chain length monomer—into the PHA backbone fundamentally alters the polymer's thermomechanical profile[2]. This technical guide provides an in-depth analysis of the metabolic pathways, thermophysical properties, and validated experimental protocols for synthesizing 5HV-containing PHAs, designed for researchers and drug development professionals engineering next-generation biomaterials.

Mechanistic Role of 5-Hydroxypentanoate (5HV)

The physical properties of PHAs are dictated by the side-chain length and the distance between the ester linkages in their monomeric units[3]. P(3HB) forms a highly ordered, isodimorphic crystal lattice, making it rigid[4]. When 5HV is incorporated to form copolymers like poly(3-hydroxybutyrate-co-5-hydroxyvalerate) (P(3HB-co-5HV)), the extended 5-carbon aliphatic chain disrupts this crystalline regularity[1].

Causality of Property Enhancement:

  • Melting Point (Tm) Depression: The steric hindrance and structural irregularity introduced by 5HV reduce the energy required to disrupt the crystalline domains, significantly lowering the Tm[2]. This widens the thermal processing window, preventing thermal degradation during extrusion.

  • Increased Elasticity: The longer methylene sequence in the 5HV backbone acts as an internal plasticizer, increasing the free volume between polymer chains and enhancing elongation at break[1].

  • Enhanced Biodegradability: The structural spacing provided by 5HV increases the accessibility of the ester bonds to extracellular lipases and PHA depolymerases, accelerating degradation rates in physiological and environmental conditions[5].

Biosynthesis Pathways and Enzymology

The biosynthesis of P(3HB-co-5HV) requires the simultaneous generation of 3-hydroxybutyryl-CoA (3HB-CoA) and 5-hydroxyvaleryl-CoA (5HV-CoA), followed by their copolymerization by a PHA synthase (PhaC)[6][7].

  • 3HB-CoA Generation: Acetyl-CoA undergoes condensation via β -ketothiolase (BktB/PhaA) to form acetoacetyl-CoA, which is subsequently reduced by acetoacetyl-CoA reductase (PhaB) to yield 3HB-CoA[6].

  • 5HV-CoA Generation: Because wild-type bacteria typically lack direct metabolic flux to 5HV, exogenous precursors such as δ -valerolactone (DVL) or 1,5-pentanediol are supplied[1][6]. DVL is hydrolyzed to 5HV, which is then activated to 5HV-CoA by a CoA-transferase or CoA-synthetase[6].

  • Polymerization: Type I PHA synthases (e.g., from Cupriavidus necator) exhibit broad substrate specificity, allowing them to accept both 3HB-CoA and 5HV-CoA thioesters, covalently linking them via transesterification into a random copolymer[5][7].

Pathway AcCoA Acetyl-CoA BktB β-ketothiolase AcCoA->BktB AcAcCoA Acetoacetyl-CoA PhaB Acetoacetyl-CoA reductase AcAcCoA->PhaB HB_CoA 3HB-CoA PhaC PHA Synthase (PhaC) HB_CoA->PhaC Precursor δ-Valerolactone Hydrolase Hydrolase Precursor->Hydrolase HV_5 5-Hydroxypentanoate (5HV) CoAT CoA-transferase HV_5->CoAT HV_CoA 5HV-CoA HV_CoA->PhaC PHA Poly(3HB-co-5HV) BktB->AcAcCoA PhaB->HB_CoA Hydrolase->HV_5 CoAT->HV_CoA PhaC->PHA

Biosynthesis pathway of P(3HB-co-5HV) from acetyl-CoA and 5HV precursors.

Thermophysical Data Comparison

The integration of 5HV radically shifts the thermal and mechanical properties of the resulting bioplastic. The table below synthesizes quantitative data comparing the homopolymer P(3HB) against copolymers containing 3-hydroxyhexanoate (3HHx) and 5HV[2].

Polymer CompositionMelting Point (Tm)Glass Transition (Tg)Elongation at Break
P(3HB) ~175.0 °C~4.0 °C< 5.0 %
P(3HB-co-3HHx) 166.4 °C - 175.5 °C2.5 °C132.2 % - 243.4 %
P(3HB-co-5HV) 31.5 °C / 153.3 °C*Not observed157.7 %
P(3HB-co-3HHx-co-5HV) 151.5 °CNot observedN/A

*Note: Copolymers with high 5HV molar fractions often exhibit multiple melting peaks due to the presence of distinct crystalline domains of varying sizes[2][8].

Experimental Protocol: Synthesis and Recovery of P(3HB-co-5HV)

To ensure self-validating and reproducible results, the following protocol details the fed-batch fermentation of engineered Cupriavidus necator (harboring broad-specificity PhaC) using δ -valerolactone as a 5HV precursor[1][9].

Phase 1: Fermentation Workflow
  • Seed Culture Preparation: Inoculate a single colony of engineered C. necator into 50 mL of Tryptic Soy Broth (TSB). Incubate at 30 °C and 200 rpm for 24 hours to achieve exponential growth[9].

  • Fed-Batch Fermentation (Nitrogen Limitation): Transfer the seed culture (10% v/v) into a 5-L jar fermenter containing minimal medium supplemented with a primary carbon source (e.g., 1% fructose or plant oil) and 0.1% NH₄NO₃[9].

    • Causality Check: Limiting nitrogen is critical. When exogenous nitrogen is depleted, cellular replication halts. The continuous influx of carbon is subsequently redirected by the cell into intracellular PHA granules as a survival mechanism[5].

  • Precursor Feeding: At 48 hours post-inoculation, spike the bioreactor with 5 g/L of δ -valerolactone (DVL)[9]. DVL acts as the direct metabolic precursor, being hydrolyzed and activated to 5HV-CoA for polymerization[1][6].

Phase 2: Recovery and Quality Control
  • Cell Harvesting: Post 72-96 hours, harvest the culture via centrifugation (8,000 × g, 15 min, 4 °C). Wash the pellet twice with distilled water and lyophilize for 48 hours to determine the Dry Cell Weight (DCW)[9].

  • Polymer Extraction: Reflux the lyophilized biomass in chloroform (15 mL per gram of DCW) at 60 °C for 48 hours. Filter the cellular debris. Precipitate the dissolved PHA by adding the chloroform extract dropwise into 10 volumes of ice-cold methanol under vigorous stirring.

  • Analytical Validation:

    • Gas Chromatography (GC): Subject the purified polymer to methanolysis and analyze via GC to quantify the molar fraction of 3HB and 5HV monomers[9].

    • Differential Scanning Calorimetry (DSC): Heat the sample from -50 °C to 200 °C at 10 °C/min to validate the Tm depression caused by 5HV incorporation[2].

Workflow Seed Seed Culture (TSB, 30°C) Ferment Fed-Batch Fermentation (Nitrogen Limitation) Seed->Ferment PrecursorAdd Add 5HV Precursor (δ-Valerolactone) Ferment->PrecursorAdd At 48h Harvest Cell Harvesting (Centrifugation) PrecursorAdd->Harvest Post 72h Extraction PHA Extraction (Chloroform/Methanol) Harvest->Extraction Analysis Polymer Analysis (GC, DSC, NMR) Extraction->Analysis

Step-by-step experimental workflow for P(3HB-co-5HV) production and recovery.

References

  • Expanding the range of polyhydroxyalkanoates synthesized by methanotrophic bacteria through the utilization of omega-hydroxyalkanoate co-substrates. AMB Express (NIH). 5

  • Strategic Use of Vegetable Oil for Mass Production of 5-Hydroxyvalerate-Containing Polyhydroxyalkanoate from δ-Valerolactone by Engineered Cupriavidus necator. MDPI. 1

  • US9090898B2 - Green process and compositions for producing poly(5HV) and 5 carbon chemicals. Google Patents. 6

  • Strategic Use of Vegetable Oil for Mass Production of 5-Hydroxyvalerate-Containing Polyhydroxyalkanoate from δ-Valerolactone by Engineered Cupriavidus necator. MDPI. 2

  • (PDF) Strategic Use of Vegetable Oil for Mass Production of 5-Hydroxyvalerate-Containing Polyhydroxyalkanoate from δ-Valerolactone by Engineered Cupriavidus necator. ResearchGate. 9

  • Information on EC 2.3.1.304 - poly[(R)-3-hydroxyalkanoate] polymerase. BRENDA Enzyme Database.7

  • Exploring New Strategies for Optimizing the Production of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methane and VFAs in Synthetic Cocultures and Mixed Methanotrophic Consortia. ACS Sustainable Chemistry & Engineering.8

  • Development and Advantages of Biodegradable PHA Polymers Based on Electrospun PHBV Fibers for Tissue Engineering and Other Biomedical Applications. ACS Publications. 3

  • WO2014028943A1 - Biobased rubber modifiers for polymer blends. Google Patents. 4

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 5-Hydroxypentanoate

Abstract This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-hydroxypentanoate (5-HPA). Due to the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-hydroxypentanoate (5-HPA). Due to the absence of a significant native chromophore in 5-HPA, two primary analytical strategies are presented: a universal method employing Refractive Index Detection (RID) and a high-sensitivity approach utilizing pre-column derivatization for UV detection. The methodologies are designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this hydrophilic organic acid in various sample matrices. All protocols have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge of 5-Hydroxypentanoate

5-Hydroxypentanoate (5-HPA), also known as 5-hydroxyvaleric acid, is a five-carbon hydroxy fatty acid that serves as a versatile building block in the synthesis of various polymers and pharmaceutical intermediates.[5][6] Its quantification is crucial for monitoring reaction kinetics, assessing product purity, and in metabolic studies. The primary analytical challenge in the HPLC-based quantification of 5-HPA lies in its molecular structure. It is a small, polar molecule that lacks a significant ultraviolet (UV) chromophore, rendering direct UV detection insensitive and impractical for trace-level analysis.[1][5][7][8]

This application note addresses this challenge by providing two robust and validated HPLC methods. The choice between the methods will depend on the specific requirements of the user, such as desired sensitivity, sample matrix complexity, and available instrumentation.

Method Development Strategy

Our method development was guided by the physicochemical properties of 5-HPA. As a carboxylic acid, its pKa is estimated to be around 4.5, similar to other short-chain carboxylic acids.[9] This dictates that the mobile phase pH should be controlled to ensure a consistent ionization state, which is crucial for reproducible retention. Given its hydrophilic nature, a reversed-phase column with enhanced aqueous compatibility is ideal.

The core of our strategy revolves around the detection method. We explored two distinct pathways to ensure broad applicability:

  • Strategy A: Refractive Index Detection (RID): This universal detection method is suitable for analytes that do not absorb UV light.[10][11][12] RID measures the difference in the refractive index between the mobile phase and the analyte, making it a valuable tool for non-chromophoric compounds.[10][11][12] While less sensitive than UV detection, its simplicity and broad applicability make it an excellent choice for initial method development and for the analysis of higher concentration samples.

  • Strategy B: Pre-column Derivatization with UV Detection: To achieve higher sensitivity, a derivatization step can be introduced to attach a UV-active molecule to the 5-HPA. This process enhances its detectability by a standard UV detector. This approach is more complex, involving an additional reaction step, but offers significantly lower limits of detection and quantification.

The following diagram illustrates the decision-making process and workflow for the development of the 5-HPA quantification method.

MethodDevelopmentWorkflow cluster_Strategy Method Development Strategies cluster_A Strategy A Workflow cluster_B Strategy B Workflow Analyte 5-Hydroxypentanoate (5-HPA) Properties Physicochemical Properties: - No significant UV chromophore - Polar, hydrophilic - Carboxylic acid (pKa ~4.5) Analyte->Properties Challenge Analytical Challenge: Poor UV Detectability Properties->Challenge StrategyA Strategy A: Universal Detection Challenge->StrategyA Simplicity & High Concentration StrategyB Strategy B: High-Sensitivity Detection Challenge->StrategyB Low Concentration & High Sensitivity ColumnA Reversed-Phase C18 Column (Aqueous Compatible) StrategyA->ColumnA Derivatization Pre-column Derivatization (UV-active tag) StrategyB->Derivatization RID Refractive Index Detection (RID) Validation Method Validation (ICH Q2(R1)) RID->Validation MobilePhaseA Isocratic Mobile Phase (e.g., dilute H2SO4) ColumnA->MobilePhaseA MobilePhaseA->RID ColumnB Reversed-Phase C18 Column Derivatization->ColumnB UV_Detector UV/Vis Detector UV_Detector->Validation MobilePhaseB Gradient Mobile Phase (e.g., ACN/Water with buffer) ColumnB->MobilePhaseB MobilePhaseB->UV_Detector

Caption: Workflow for HPLC method development for 5-hydroxypentanoate.

Protocol 1: Quantification of 5-Hydroxypentanoate using HPLC with Refractive Index Detection

This protocol is suitable for the quantification of 5-HPA at moderate to high concentrations and offers a straightforward approach without the need for derivatization.

Materials and Reagents
  • 5-Hydroxypentanoic acid standard (≥98% purity)

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade (for sample dilution if necessary)

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column Reversed-phase C18, aqueous compatible (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 5 mM Sulfuric Acid in Water
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 35°C
RID Temperature 35°C
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-HPA standard and dissolve in 10 mL of HPLC grade water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to concentrations ranging from 50 µg/mL to 1000 µg/mL.

  • Sample Preparation: Dilute the sample with HPLC grade water to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: High-Sensitivity Quantification of 5-Hydroxypentanoate via Pre-column Derivatization and UV Detection

This protocol is designed for trace-level quantification of 5-HPA and involves a derivatization step to enhance UV detectability.

Materials and Reagents
  • 5-Hydroxypentanoic acid standard (≥98% purity)

  • p-Bromophenacyl bromide (PBPB), derivatization agent

  • Triethylamine (TEA), catalyst

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄), HPLC grade

Derivatization Procedure
  • To 100 µL of the standard or sample solution in a clean vial, add 100 µL of a 10 mg/mL solution of PBPB in acetonitrile.

  • Add 50 µL of a 10 mg/mL solution of TEA in acetonitrile.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the derivatized solution with the initial mobile phase composition before injection.

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Wavelength 260 nm
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 5-HPA standard and dissolve in 10 mL of HPLC grade water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Derivatization of Standards and Samples: Follow the derivatization procedure outlined in section 4.2 for all standards and samples.

Method Validation

The developed HPLC methods were validated according to the ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The following diagram outlines the key stages of the method validation process.

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range (Calibration Curve, R² > 0.995) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Validation->LOD_LOQ Robustness Robustness (Small Variations in Method Parameters) Validation->Robustness

Sources

Application

GC-MS analysis protocol for 5-hydroxypentanoate in bacterial cultures

An Application Note & Protocol for the Quantitative GC-MS Analysis of 5-Hydroxypentanoate in Microbial Fermentation Broths Introduction and Scientific Rationale 5-Hydroxypentanoate (also known as 5-hydroxyvalerate or 5-H...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note & Protocol for the Quantitative GC-MS Analysis of 5-Hydroxypentanoate in Microbial Fermentation Broths

Introduction and Scientific Rationale

5-Hydroxypentanoate (also known as 5-hydroxyvalerate or 5-HV) is a highly sought-after C5 platform chemical. It serves as a critical precursor for the synthesis of biodegradable polyhydroxyalkanoates (PHAs) and 1,5-pentanediol[1]. Recent advancements in metabolic engineering have enabled the de novo production of 5-HV in industrial chassis organisms such as Corynebacterium glutamicum and Escherichia coli, typically via the L-lysine catabolic pathway or glutarate reduction pathways[2].

As strain engineering progresses, the ability to accurately quantify 5-HV in complex biological matrices (fermentation broths) becomes paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its superior chromatographic resolution and mass spectral specificity, which allows researchers to distinguish 5-HV from structurally similar pathway intermediates like glutarate or 5-aminopentanoate[1].

The Causality of Derivatization: Direct GC injection of 5-HV is impossible. The molecule contains both a terminal carboxyl group (-COOH) and a terminal hydroxyl group (-OH). These polar functional groups engage in strong intermolecular hydrogen bonding, rendering the molecule non-volatile and highly susceptible to thermal degradation or irreversible adsorption onto the silica GC column. To resolve this, we employ a silylation derivatization strategy using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]. This reagent replaces the acidic protons of both the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, drastically reducing polarity, increasing volatility, and ensuring thermal stability for GC-MS analysis[4].

Experimental Workflow

GCMS_Workflow N1 1. Culture Harvest (Engineered Strains) N2 2. Protein Precipitation & Metabolite Extraction N1->N2 Centrifugation (10,000 x g) N3 3. Lyophilization (Strict Moisture Removal) N2->N3 ACN/IPA/H2O Supernatant N4 4. Silylation Derivatization (MSTFA + Pyridine) N3->N4 Anhydrous Conditions N5 5. GC-MS Acquisition (EI Mode, 70 eV) N4->N5 1 µL Splitless Injection

Workflow for extraction, derivatization, and GC-MS analysis of 5-HV from bacterial cultures.

Materials and Reagents

  • Derivatization Reagents: MSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst, and anhydrous pyridine (HPLC grade or higher)[3].

  • Extraction Solvent: Degassed Acetonitrile/Isopropanol/Water (3:3:2, v/v/v)[4].

  • Internal Standard (IS): Adipic acid-d4 or a stable isotope-labeled equivalent (e.g., 5-HV-13C). Causality: An internal standard is mandatory to create a self-validating system. It corrects for variations in extraction efficiency, derivatization yield, and GC injection volumes.

Step-by-Step Protocol

Phase 1: Quenching and Extraction

Bacterial broths contain active enzymes, high salt concentrations, and proteins that will destroy a GC column. Extraction isolates the metabolites while precipitating macromolecules.

  • Transfer 100 µL of the bacterial culture broth into a 1.5 mL microcentrifuge tube.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet the cells.

  • Transfer 50 µL of the cell-free supernatant to a new tube containing 500 µL of the cold Acetonitrile/Isopropanol/Water (3:3:2) extraction solvent[4].

  • Add 10 µL of the Internal Standard solution (1 mg/mL).

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 200 µL of the clarified extract into a glass GC vial insert.

Phase 2: Complete Dehydration

Expert Insight: Silylation reagents are extremely sensitive to water. Even trace moisture will hydrolyze MSTFA, leading to incomplete derivatization and poor chromatographic peak shapes.

  • Place the GC vials into a centrifugal vacuum concentrator (SpeedVac) or lyophilizer.

  • Evaporate the samples to absolute dryness (typically 2–4 hours depending on the vacuum system). Do not apply excessive heat (>40°C) during this step to prevent volatile metabolite loss.

Phase 3: Silylation Derivatization
  • To the completely dried residue, add 20 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and a solvent for the polar residue.

  • Add 80 µL of MSTFA + 1% TMCS[4].

  • Seal the vials tightly with PTFE-lined caps to prevent ambient moisture ingress.

  • Incubate the vials in a heating block at 60°C for 45 minutes. Causality: Heat drives the thermodynamic substitution of the hydroxyl and carboxyl protons with TMS groups, ensuring complete conversion to the di-TMS derivative.

  • Allow the vials to cool to room temperature before GC-MS injection.

Phase 4: GC-MS Acquisition Parameters

The following parameters are optimized for high-resolution separation of derivatized short-chain organic acids[5].

Table 1: GC-MS Instrument Parameters

ParameterSetting / SpecificationRationale
Column Rtx-5Sil MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Low-bleed stationary phase ideal for TMS derivatives.
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/minEnsures reproducible retention times.
Injection 1 µL, Split ratio 1:10 (or Splitless for low titer)Prevents column overloading from high-titer strains.
Inlet Temperature 250°CRapid vaporization without thermal breakdown.
Oven Program 60°C (1 min) → Ramp 10°C/min to 300°C (hold 5 min)Gradient separates 5-HV from early-eluting amino acids.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible spectral library matching.
Mass Range Scan mode: m/z 50 to 600Captures all diagnostic fragments of the di-TMS derivative.

Data Interpretation and Self-Validation

Upon running the samples, the di-TMS derivative of 5-hydroxypentanoate will elute as a distinct peak. To ensure the trustworthiness of the identification, do not rely on retention time alone; validate the peak using its characteristic fragmentation pattern[4][5].

Table 2: Diagnostic EI-MS Fragment Ions for Di-TMS 5-Hydroxypentanoate

Fragment Ion (m/z)Structural OriginDiagnostic Utility
262 [M]⁺ (Molecular Ion)Rarely visible in hard EI, but confirms intact mass.
247 [M - CH₃]⁺Primary diagnostic ion; loss of a methyl group from the TMS moiety.
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺Confirms the presence of multiple derivatized active sites (di-TMS).
73 [Si(CH₃)₃]⁺Base peak indicating successful silylation.

System Suitability Checks:

  • Procedural Blank: Run a sample containing only extraction solvent and derivatization reagents. This validates that no background siloxane peaks co-elute with 5-HV.

  • Linearity: Inject a 5-point calibration curve of authentic 5-HV standard (derivatized identically). The R² value must be >0.99 for reliable quantification.

Sources

Method

Application Notes and Protocols for the Use of 5-Hydroxypentanoate in Novel Bioplastic Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-hydroxypentanoate as a monomer for the synthesis and characterization of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-hydroxypentanoate as a monomer for the synthesis and characterization of novel biodegradable polyesters. This document outlines detailed protocols for monomer synthesis, polymerization, and material characterization, grounded in established scientific principles to ensure reproducibility and reliability.

Introduction: The Potential of Poly(5-hydroxypentanoate)

Polyhydroxyalkanoates (PHAs) are a class of bio-based and biodegradable polyesters that have garnered significant attention as sustainable alternatives to conventional petroleum-based plastics.[1][2][3] Poly(5-hydroxypentanoate) (P5HP), a member of the PHA family, is particularly noteworthy for its potential to yield bioplastics with a tunable range of mechanical and thermal properties.[4][5] The monomer, 5-hydroxypentanoate, can be sourced from renewable feedstocks and its polymerization leads to a linear polyester with promising characteristics for applications in packaging, medical devices, and drug delivery systems.[4][6]

This guide provides a detailed exploration of the synthesis of P5HP, primarily through the ring-opening polymerization of its cyclic ester, δ-valerolactone. We will delve into various catalytic systems, including organocatalytic and enzymatic approaches, and provide step-by-step protocols for polymer synthesis and subsequent characterization.

Monomer Synthesis: 5-Hydroxypentanoic Acid

The monomer, 5-hydroxypentanoic acid, can be synthesized through several routes, including chemical and biological pathways.[7] A common and accessible laboratory-scale chemical synthesis involves the reduction of a precursor molecule.

Chemical Synthesis via Reduction

A reliable method for synthesizing 5-hydroxypentanoic acid is the reduction of a suitable precursor like 4-formylbutanoic acid or a derivative. A more direct approach involves the reduction of a keto acid. For instance, the synthesis of a substituted 5-hydroxypentanoic acid has been demonstrated through the reduction of 4-(4-chlorobenzoyl)butanoic acid using sodium borohydride.[6]

Protocol 2.1.1: Synthesis of 5-(4-chlorophenyl)-5-hydroxypentanoic acid[6]

  • Dissolve 10.6 g of 4-(4-chlorobenzoyl)butanoic acid and 1.9 g of sodium hydroxide in 50 ml of water in a flask.

  • Cool the solution in an ice bath.

  • Add 2.7 g of sodium borohydride portionwise over 35 minutes while stirring.

  • Remove the ice bath and continue stirring at room temperature for 24 hours.

  • Acidify the mixture with diluted hydrochloric acid under ice-cooling.

  • Extract the product with ether.

  • Wash the ether extract with water and dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from a mixture of ethyl acetate and n-hexane to obtain colorless crystals of 5-(4-chlorophenyl)-5-hydroxypentanoic acid.

Rationale: The sodium borohydride acts as a reducing agent, converting the ketone group to a hydroxyl group. The basic conditions of the initial reaction mixture facilitate the reduction. Acidification protonates the carboxylate to yield the final carboxylic acid.

Polymerization of 5-Hydroxypentanoate

The most prevalent and controlled method for synthesizing P5HP is the ring-opening polymerization (ROP) of δ-valerolactone, the six-membered cyclic ester of 5-hydroxypentanoic acid.[8][9] This approach allows for good control over the polymer's molecular weight and architecture.[10][11]

Diagram 1: Ring-Opening Polymerization of δ-valerolactone

ROP_of_delta_valerolactone Monomer δ-valerolactone (Monomer) Polymer Poly(5-hydroxypentanoate) (P5HP) Monomer->Polymer Ring-Opening Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Monomer Catalyst Catalyst (Organocatalyst or Enzyme) Catalyst->Monomer

Caption: General workflow for the synthesis of P5HP via ROP.

Organocatalytic Ring-Opening Polymerization

Organocatalysis offers a metal-free alternative for the ROP of lactones, which is highly desirable for biomedical applications.[12] Various organic molecules can effectively catalyze this reaction.

Protocol 3.1.1: Organocatalytic ROP of δ-valerolactone using Triflylimide (HNTf2)[10][11]

  • In a glovebox, add δ-valerolactone, 3-phenyl-1-propanol (initiator), and a stock solution of HNTf2 in CH2Cl2 to a baked glass tube equipped with a magnetic stir bar. A typical molar ratio is [δ-VL]₀:[Initiator]₀:[HNTf2]₀ = 100:1:0.1.

  • Seal the tube and stir the mixture at 27 °C.

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • After reaching the desired conversion (e.g., 48 hours), quench the polymerization by adding a small amount of triethylamine.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Rationale: The triflylimide acts as a cationic catalyst, activating the monomer for nucleophilic attack by the initiator. This system allows for a living polymerization, enabling precise control over the molecular weight.[10][11]

Enzymatic Ring-Opening Polymerization

Enzymatic ROP provides a green and highly specific route to polyesters under mild reaction conditions.[13][14] Lipases are commonly employed for this purpose.

Protocol 3.2.1: Enzymatic ROP of δ-valerolactone using Immobilized Lipase[14]

  • Add δ-valerolactone and an immobilized lipase (e.g., Novozym 435) to a dry reaction vessel. The enzyme concentration is typically 5-10% by weight of the monomer.

  • Conduct the polymerization in bulk (solvent-free) or in a hydrophobic organic solvent like toluene.

  • Heat the reaction mixture to a temperature optimal for the enzyme (e.g., 60-80 °C) with continuous stirring.

  • Monitor the reaction progress by analyzing aliquots using GPC to determine the molecular weight of the polymer.

  • After the desired polymerization time, dissolve the reaction mixture in a suitable solvent (e.g., chloroform) and separate the enzyme by filtration.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Rationale: The lipase catalyzes the polymerization through a mechanism involving the acylation and deacylation of its active site serine residue.[13] The use of a hydrophobic solvent can lead to higher molecular weight polymers.[14]

Characterization of Poly(5-hydroxypentanoate)

Thorough characterization of the synthesized P5HP is crucial to understand its properties and suitability for various applications.

Diagram 2: Polymer Characterization Workflow

Polymer_Characterization P5HP Synthesized P5HP GPC Gel Permeation Chromatography (GPC) P5HP->GPC Molecular Weight & Distribution NMR Nuclear Magnetic Resonance (NMR) P5HP->NMR Chemical Structure & Purity DSC Differential Scanning Calorimetry (DSC) P5HP->DSC Thermal Transitions (Tg, Tm, Tc) TGA Thermogravimetric Analysis (TGA) P5HP->TGA Thermal Stability & Decomposition Mechanical Mechanical Testing P5HP->Mechanical Tensile Strength, Modulus, Elongation

Caption: A typical workflow for the comprehensive characterization of P5HP.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol 4.1.1: GPC Analysis of P5HP

  • Prepare a polymer solution of a known concentration (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Calibrate the system using polystyrene standards of known molecular weights.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the polymer and to determine the monomer conversion.

Protocol 4.2.1: ¹H NMR Analysis of P5HP

  • Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Analyze the spectrum to identify the characteristic peaks of the P5HP repeating unit.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[15][16] Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of the polymer.[15][17]

Protocol 4.3.1: DSC and TGA Analysis of P5HP

  • DSC:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same rate.

    • Analyze the second heating scan to determine Tg, Tm, and crystallinity.

  • TGA:

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.[18]

PropertyTypical Value Range for Aliphatic PolyestersSignificance
Glass Transition Temp. (Tg) -60 to 0 °CIndicates the transition from a rigid to a rubbery state.
Melting Temperature (Tm) 50 to 100 °CDefines the upper use temperature and processing window.
Decomposition Temp. (Td) > 200 °CIndicates the thermal stability of the polymer.
Mechanical Properties

The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, determine the suitability of the bioplastic for specific applications.[19][20]

Protocol 4.4.1: Tensile Testing of P5HP Films

  • Prepare thin films of the polymer by solvent casting or melt pressing.

  • Cut the films into dumbbell-shaped specimens according to a standard like ASTM D638.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in a universal testing machine equipped with tensile grips.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.

PropertyPotential Range for P5HPApplication Relevance
Tensile Strength 10 - 50 MPaResistance to breaking under tension.
Young's Modulus 100 - 500 MPaStiffness of the material.
Elongation at Break 10 - 500%Ductility and flexibility of the material.

Processing of P5HP into Bioplastics

The synthesized P5HP can be processed into various forms, such as films and fibers, using standard polymer processing techniques.

Solvent Casting for Film Formation

Solvent casting is a simple method for producing thin films in a laboratory setting.[2]

Protocol 5.1.1: Solvent Casting of P5HP Films

  • Dissolve the P5HP polymer in a suitable volatile solvent (e.g., chloroform, dichloromethane) to form a solution of a specific concentration (e.g., 5-10 wt%).

  • Cast the solution onto a flat, non-stick surface (e.g., a glass plate or a Teflon dish).

  • Allow the solvent to evaporate slowly in a fume hood at room temperature.

  • Once the film is dry, carefully peel it from the surface.

  • Further dry the film in a vacuum oven to remove any residual solvent.

Melt Extrusion

Melt extrusion is a scalable process for producing films and fibers.[21][22]

Protocol 5.2.1: Melt Extrusion of P5HP

  • Dry the P5HP resin thoroughly in a vacuum oven to remove any moisture, which can cause degradation during processing.

  • Feed the dried resin into a single-screw or twin-screw extruder.

  • Set the temperature profile of the extruder barrel to be above the melting temperature of the P5HP but below its degradation temperature.

  • Extrude the molten polymer through a die to form a film or fiber.

  • Cool the extrudate using a chill roll or a water bath to solidify the plastic.

Biodegradability Assessment

Assessing the biodegradability of the novel bioplastic is essential to validate its environmental benefits. The ASTM D6400 standard provides a framework for determining if a plastic is compostable in an industrial composting facility.[23][24][25][26]

Diagram 3: ASTM D6400 Biodegradability Testing

ASTM_D6400 P5HP_Sample P5HP Bioplastic Sample Biodegradation Biodegradation Test (ASTM D5338) P5HP_Sample->Biodegradation >90% conversion to CO₂ in 180 days Disintegration Disintegration Test (ISO 16929) P5HP_Sample->Disintegration <10% remaining on 2mm sieve after 12 weeks Ecotoxicity Ecotoxicity Test (OECD 208) P5HP_Sample->Ecotoxicity No adverse effects on plant growth Result Compostable Certification Biodegradation->Result Disintegration->Result Ecotoxicity->Result

Caption: Key requirements of the ASTM D6400 standard for compostability.

Key Requirements of ASTM D6400:

  • Biodegradation: At least 90% of the organic carbon in the plastic must be converted to carbon dioxide within 180 days under controlled composting conditions.[23][24]

  • Disintegration: After 12 weeks in a composting environment, no more than 10% of the original material should remain on a 2 mm sieve.[24]

  • Ecotoxicity: The compost produced must not be toxic to plants, which is typically assessed through plant growth tests.[23][24]

Conclusion

5-Hydroxypentanoate is a versatile monomer for the development of novel bioplastics with a wide range of properties. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and processing of P5HP and its copolymers. By following these detailed methodologies, researchers can systematically explore the potential of this promising biopolymer for various applications, contributing to the advancement of sustainable materials.

References

  • Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. (n.d.). ResearchGate. [Link]

  • ASTM D6400 Testing for Compostable Plastics. (n.d.). Microbe Investigations. [Link]

  • ASTM D6400: Labeling Plastics Designed to be Aerobically Composted in Municipal or Industrial Facilities. (n.d.). Aropha. [Link]

  • Biodegradability Testing: A Comprehensive Overview. (2023, January 18). Contract Laboratory. [Link]

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. (2010, August 5). Macromolecules. [Link]

  • ASTM D6400 - Compostable Product Test. (n.d.). Situ Biosciences. [Link]

  • Synthesis of 5-(4-chlorophenyl)-5-hydroxypentanoic acid. (n.d.). PrepChem.com. [Link]

  • Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. (2023, June 6). MDPI. [Link]

  • Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. (n.d.). Macromolecules. [Link]

  • Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. (2012, November 19). Semantic Scholar. [Link]

  • Well-Defined Poly(α-amino-δ-valerolactone) via Living Ring-Opening Polymerization. (2018, March 20). ACS Publications. [Link]

  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. (n.d.). Catalysis Science & Technology. [Link]

  • Biomedical Processing of Polyhydroxyalkanoates. (2019, November 29). PMC. [Link]

  • Method for preparing 5-hydroxyvaleric acid. (n.d.).
  • Polyhydroxyalkanoates (PHAs) in extrusion coating of fiber-based substrate. (2024, June 17). VTT. [Link]

  • A Processing, Characterization and Marine Biodegradation Study of Melt-Extruded Polyhydroxyalkanoate (PHA) Films. (n.d.). ResearchGate. [Link]

  • Processing of PHA by Film Blown. (n.d.). Helian Polymers. [Link]

  • 5-hydroxypentanoic acid. (2025, May 20). Mol-Instincts. [Link]

  • Method for preparing polyhydroxyalkanoate (PHA) fibers. (n.d.).
  • Enzymatic synthesis of polyesters and their application in protein-polymer conjugation and networks formation. (n.d.). e-Polymers. [Link]

  • Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. (n.d.). PMC. [Link]

  • Factors Affecting Mechanical Properties of Reinforced Bioplastics: A Review. (2022, September 7). ResearchGate. [Link]

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters. [Link]

  • Mechanical Properties of Reinforced Bioplastics. (2022, September 19). MDPI. [Link]

  • Macro and Micro Routes to High Performance Bioplastics: Bioplastic Biodegradability and Mechanical and Barrier Properties. (2021, June 30). PMC. [Link]

  • Ring-Opening Polymerization of Lactones to Prepare Closed-Loop Recyclable Polyesters. (2024, July 9). Macromolecules. [Link]

  • Tailoring High Hardness and Rigidity in Biodegradable Thermoplastic Polyurethanes. (2024, January 15). OSTI.GOV. [Link]

  • POLYMERIZATION OF δ-VALERO LACTONE BY NOVEL CYCLODEXTRIN DIMER. (n.d.). Diva-Portal.org. [Link]

  • Factors Affecting Mechanical Properties of Reinforced Bioplastics: A Review. (2022, September 7). MDPI. [Link]

  • Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. (n.d.). PMC. [Link]

  • SCHEME 4 Ring-opening polymerization of d-valerolactone initiated by complexes 1-4. (n.d.). ResearchGate. [Link]

  • Webinar: Polymer Characterization using DSC & TGA. (2021, May 21). YouTube. [Link]

  • Polymer Analysis (GPC, TGA, DSC). (2025, February 28). Universität Ulm. [Link]

  • Thermal analysis studies of poly(etheretherketone)/hydroxyapatite biocomposite mixtures. (n.d.). PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Hydroxypentanoate (5-HV) Yield in Recombinant Microbial Hosts

Welcome to the Bioprocess Engineering Support Center. This guide is designed for researchers and application scientists troubleshooting the biosynthesis of 5-hydroxypentanoate (5-hydroxyvalerate, 5-HV), a critical C5 pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocess Engineering Support Center. This guide is designed for researchers and application scientists troubleshooting the biosynthesis of 5-hydroxypentanoate (5-hydroxyvalerate, 5-HV), a critical C5 platform chemical used in biodegradable polyhydroxyalkanoates (PHAs) and as a precursor for 1,5-pentanediol[1][2].

The transition from theoretical pathway design to high-yield microbial fermentation often reveals metabolic bottlenecks, redox imbalances, and competing endogenous pathways. This guide provides field-proven causality analyses, diagnostic workflows, and self-validating protocols to maximize 5-HV titers in recombinant hosts like Escherichia coli and Corynebacterium glutamicum.

System Overview & Pathway Architecture

To troubleshoot effectively, we must first map the carbon flux. 5-HV is typically synthesized via the L-lysine catabolic pathway. L-lysine is converted to 5-aminovalerate (5-AVA), which undergoes transamination to glutarate semialdehyde (GSA). Finally, GSA is reduced to 5-HV.

Pathway Lys L-Lysine AVA 5-Aminovalerate (5-AVA) Lys->AVA DavB/DavA or RaiP GSA Glutarate Semialdehyde AVA->GSA GabT/DavT HV 5-Hydroxyvalerate (5-HV) GSA->HV YahK/YqhD (+ NADPH) Glut Glutarate (Byproduct) GSA->Glut GabD (Target Knockout)

Caption: Metabolic pathway for 5-HV biosynthesis from L-lysine in recombinant hosts.

Diagnostic FAQ & Troubleshooting Guide

Troubleshooting Start Low 5-HV Yield Check1 High Glutarate? Start->Check1 Sol1 Knockout gabD Check1->Sol1 Yes Check2 High 5-AVA? Check1->Check2 No Sol2 Overexpress LysP/GabP Check2->Sol2 Yes Check3 Stalled GSA Reduction? Check2->Check3 No Sol3 Integrate pntAB/GDH Use YahK Check3->Sol3 Yes

Caption: Diagnostic workflow for troubleshooting low 5-HV yields in microbial fermentation.

Q1: My strain consumes L-lysine rapidly, but 5-HV titers plateau while a byproduct accumulates. What is the metabolic bottleneck?

Causality: The accumulation of glutarate (glutaric acid) is the most common carbon sink in 5-HV biosynthesis[1]. Endogenous glutarate semialdehyde dehydrogenase (encoded by gabD in E. coli and C. glutamicum) irreversibly oxidizes the intermediate glutarate semialdehyde (GSA) into glutarate. Because this is a native scavenging pathway, it possesses highly favorable thermodynamics and outcompetes heterologous aldehyde reductases for the GSA substrate. Solution: Perform a targeted chromosomal deletion of the gabD gene (See Protocol A). This forces the carbon flux down the synthetic reductive pathway toward 5-HV[1][2].

Q2: I have deleted gabD, but glutarate semialdehyde is still not efficiently converting to 5-HV. How do I resolve this?

Causality: This indicates a failure at the final reduction step, caused by either poor enzyme kinetics or a redox imbalance[1][3].

  • Enzyme Selection: Not all aldehyde reductases accept GSA efficiently. While YqhD is a common broad-substrate reductase, YahK from E. coli has demonstrated superior affinity and specific activity for GSA reduction to 5-HV[1].

  • Redox Imbalance: Aldehyde reductases like YahK and YqhD are strictly NADPH-dependent[2][3]. High-flux bioconversion rapidly depletes the intracellular NADPH pool, stalling the reaction. Solution: Switch to yahK as your terminal reductase. Concurrently, engineer an NADPH regeneration system by overexpressing the membrane-bound transhydrogenase (pntAB) or introducing a heterologous glucose dehydrogenase (GDH)[2][3].

Q3: In whole-cell biotransformation, precursor uptake seems to be the rate-limiting step. How can I enhance intracellular availability?

Causality: Even with an optimized intracellular pathway, the cell membrane acts as a physical barrier to exogenous L-lysine or 5-AVA. Passive diffusion is insufficient to maintain the Vmax of your synthetic cascade. Solution: Overexpress specific permeases. For L-lysine feedstocks, overexpressing the lysine-specific permease lysP combined with the 4-aminobutyrate transporter PP2911 (from P. putida) or gabP significantly enhances substrate internalization, pushing conversion yields above 0.90 mol/mol[2][4].

Validated Experimental Protocols

Protocol A: Targeted Deletion of gabD and Verification of Carbon Flux Redirection

This protocol utilizes CRISPR/Cas9 or homologous recombination to eliminate the competing oxidation pathway. The self-validating nature of this protocol relies on pre- and post-knockout HPLC metabolite profiling.

Step-by-Step Methodology:

  • Vector Construction: Design homologous arms (approx. 500 bp) flanking the gabD locus. Clone these into a suicide vector (e.g., pK18mobsacB for C. glutamicum or a CRISPR/Cas9 helper plasmid for E. coli).

  • Transformation & Integration: Electroporate the vector into your host strain. Select for first crossover integrants on appropriate antibiotic plates.

  • Counter-Selection: Grow integrants in liquid media without antibiotics, then plate on sucrose (10% w/v) to force the second crossover event, excising the vector backbone and the gabD gene.

  • Genotypic Validation: Perform colony PCR using primers external to the homologous arms. A successful deletion will yield a truncated amplicon (e.g., wild-type = 2.1 kb, mutant = 1.0 kb).

  • Phenotypic Validation (Self-Validating Step):

    • Cultivate the wild-type and ΔgabD strains in shake flasks with 20 g/L glucose and 5 g/L L-lysine.

    • Sample at 24h and 48h. Centrifuge at 12,000 × g for 10 min and filter the supernatant (0.22 µm).

    • Analyze via HPLC (e.g., Aminex HPX-87H column, 0.005 M H2SO4 mobile phase, 0.5 mL/min, 65°C) equipped with an RI detector.

    • Validation Criterion: The chromatogram of the ΔgabD strain must show the complete disappearance of the glutarate peak (typically eluting around ~14.5 min) and a corresponding quantitative increase in the 5-HV peak (~16.2 min)[1].

Protocol B: Salting-Out Extraction for Downstream 5-HV Recovery

Downstream processing of 5-HV is notoriously difficult due to its high hydrophilicity. This protocol uses a salting-out strategy to achieve phase separation.

Step-by-Step Methodology:

  • Cell Separation: Centrifuge the fermentation broth at 8,000 × g for 20 minutes to remove cell mass.

  • Salting-Out: Add potassium carbonate (K2CO3) to the cell-free supernatant to a final concentration of 200 mM[3]. Stir vigorously for 30 minutes at room temperature. The high ionic strength decreases the solubility of organic compounds in the aqueous phase.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the salted broth. Mix thoroughly for 1 hour to allow partitioning.

  • Phase Separation & Recovery: Transfer the mixture to a separatory funnel. Allow 2 hours for complete phase separation. Collect the upper organic phase containing 5-HV.

  • Concentration: Evaporate the ethyl acetate using a rotary evaporator at 40°C under reduced pressure to yield concentrated 5-HV.

    • Validation Criterion: GC-MS analysis of the recovered product should demonstrate >90% extraction purity, validating the efficacy of the K2CO3 salting-out step[3].

Quantitative Performance Benchmarks

Table 1: Comparison of Aldehyde Reductases for 5-HV Production

Data summarizes the relative efficacy of various reductases when converting glutarate semialdehyde to 5-HV in recombinant hosts.

Enzyme GeneSource OrganismCofactor Preference5-HV Titer Impact (Relative)Mechanistic Note
YahK Escherichia coliNADPHHighest (+++) Optimal affinity for GSA; preferred choice for high-yield fed-batch systems[1][2].
YqhD Escherichia coliNADPHHigh (++)Broad substrate range, but lower specific activity for GSA compared to YahK[1].
Gbd Ralstonia eutrophaNADH/NADPHModerate (+)Often results in higher byproduct accumulation due to slower kinetics[1].
CpnD C. aminovalericumNADHLow (-)Poor expression or folding stability in standard industrial hosts[1].
Table 2: Engineered Strain Performance Benchmarks

Comparative yields of historically significant engineered strains to help benchmark your own fermentation results.

Host OrganismKey Genetic ModificationsCarbon SourceFermentation ModeMax 5-HV TiterYield (g/g glucose)
C. glutamicumΔgabD, +davTBA, +yahKGlucoseFed-batch (5L)52.1 g/L0.33[1]
E. coli (QluMGD)ΔgabD, +RaiP, +gabT, +yahK, +gabP, NADPH regenGlucoseFed-batch (5L)21.7 g/L0.434 (conversion)[2]
E. coli (Whole-cell)+davBA, +lysP, +PP2911L-Lysine feedBatch Biotransformation16.9 g/L0.94 (mol/mol lys)[4]

References

  • [Sohn et al., 2021] Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. ACS Sustainable Chemistry & Engineering / ACS Publications. URL:[Link]

  • [Wang et al., 2024] Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvalerate via L-lysine α-oxidase pathway. Bioresource Technology. URL:[Link]

  • [Cheng et al., 2016] Overexpression of transport proteins improves the production of 5-aminovalerate from l-lysine in Escherichia coli. Scientific Reports (PMC). URL:[Link]

  • [Preprint/ResearchGate, 2025] Highly selective strategy for the extraction with salting-out method of bio 1,5-pentanediol produced from Escherichia coli whole-cell reaction. ResearchGate. URL:[Link]

Sources

Optimization

troubleshooting low 5-hydroxypentanoate titer in fed-batch fermentation

Welcome to the Technical Support Center for 5-Hydroxypentanoate (5-HV) Biomanufacturing. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve titer bottlenecks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Hydroxypentanoate (5-HV) Biomanufacturing. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve titer bottlenecks in fed-batch fermentation. This resource synthesizes mechanistic pathway analysis with field-proven metabolic engineering strategies.

System Overview & Pathway Mechanics

The biosynthesis of 5-HV from renewable carbon sources typically relies on the L-lysine degradation pathway. L-lysine is converted to 5-aminovalerate (5-AVA), which undergoes transamination to glutarate semialdehyde. The critical final step is the NADPH-dependent reduction of glutarate semialdehyde to 5-HV[1]. Failure to balance this flux results in the accumulation of toxic intermediates or the diversion of carbon into unwanted byproducts like glutarate.

Pathway Lys L-Lysine AVA 5-Aminovalerate (5-AVA) Lys->AVA DavB / DavA GSA Glutarate Semialdehyde AVA->GSA GabT / DavT HV 5-Hydroxypentanoate (5-HV) GSA->HV YahK / YqhD (+ NADPH) Glut Glutarate (Byproduct) GSA->Glut GabD (Competing)

Engineered metabolic pathway for 5-HV biosynthesis from L-lysine.

Diagnostic FAQs: Resolving Titer Bottlenecks

Q1: My fermentation shows high L-lysine consumption, but the 5-HV titer is stalling. HPLC shows a massive accumulation of a byproduct. What is happening? Causality: You are likely observing carbon flux diversion into glutarate. In both E. coli and C. glutamicum, endogenous succinate-semialdehyde dehydrogenases (such as GabD) possess broad substrate specificity. They rapidly oxidize your critical intermediate, glutarate semialdehyde, into glutaric acid before it can be reduced to 5-HV[1]. Solution: You must disrupt the competing pathway. Deleting the endogenous gabD gene is a mandatory modification for high-level 5-HV production. For instance, demonstrated that deleting gabD in C. glutamicum suppressed glutaric acid formation and pushed 5-HV titers to 52.1 g/L[2],[1].

Q2: I have deleted gabD, but my 5-HV production still plateaus during the late fed-batch phase. What limits the final reduction step? Causality: The conversion of glutarate semialdehyde to 5-HV by aldehyde reductases (e.g., YahK or YqhD) is strictly dependent on NADPH[3]. During high-density fed-batch fermentation, the rapid growth and intense recombinant protein expression deplete the intracellular NADPH pool, shifting the thermodynamic equilibrium away from 5-HV synthesis. Solution: Implement cofactor engineering to restore the NADPH pool. Chromosomal integration and overexpression of the membrane-bound transhydrogenase pntAB will continuously convert NADH (generated during glycolysis) into NADPH, directly fueling the YahK/YqhD enzymes[4].

Q3: Why does my culture experience sudden growth arrest and loss of viability mid-fermentation? Causality: You are experiencing intermediate toxicity. Glutarate semialdehyde is a highly reactive electrophile that causes severe oxidative stress and protein cross-linking if allowed to pool inside the cell. Furthermore, maintaining multiple high-copy plasmids for the davTBA and yahK genes imposes a severe metabolic burden, leading to plasmid loss once antibiotics degrade in the bioreactor[4]. Solution: Transition to a plasmid-free system. Integrate the pathway genes directly into neutral loci of the host chromosome using CRISPR/Cas9. Fine-tune the expression by using a weaker promoter for upstream enzymes (DavB/DavA) and a strong promoter for the downstream reductase (YahK) to ensure semialdehyde is consumed faster than it is produced.

Self-Validating Experimental Protocols

Protocol A: Plasmid-Free Chromosomal Integration of the 5-HV Pathway

This protocol ensures genetic stability without antibiotic selective pressure, a strict requirement for scaling up fed-batch fermentations[4].

  • Target Selection: Identify a transcriptionally active, neutral genomic locus in your host (e.g., yghX or yjjV in E. coli).

  • CRISPR/Cas9 Cleavage: Transform the chassis strain with a pCas plasmid (expressing Cas9). Introduce a pTarget plasmid containing the sgRNA specific to the chosen locus.

  • Homologous Recombination: Co-transform a linear donor DNA cassette containing your pathway gene (e.g., yahK driven by a Ptrc promoter) flanked by 500 bp homology arms corresponding to the target locus.

  • Self-Validation (Genotypic): Cure the pTarget plasmid via IPTG induction. Perform colony PCR using primers flanking the integration site. Validation Checkpoint: A successful integration will yield a ~1.5 kb band on an agarose gel, whereas the wild-type locus will yield a ~0.5 kb band. Do not proceed to the bioreactor without this confirmation.

Protocol B: DO-Stat Fed-Batch Fermentation Optimization

This protocol prevents the Crabtree effect (acetate overflow) while maximizing carbon flux to 5-HV[4],[5].

  • Seed Train: Inoculate the validated engineered strain into 50 mL of LB medium. Cultivate at 37°C until OD600 reaches 2.0.

  • Bioreactor Initialization: Transfer 10% (v/v) seed culture to a 5-L bioreactor containing 2 L of basal fermentation medium supplemented with 10 g/L initial glucose.

  • Parameter Control:

    • Temperature: Maintain at 37°C (or 30°C for C. glutamicum).

    • pH: Maintain at 7.0 using automated addition of 25% (v/v) NH₄OH. (The nitrogen source also supports biomass generation).

    • Dissolved Oxygen (DO): Maintain DO at 30% air saturation via a cascade control loop linking agitation (400–800 rpm) and aeration (1–2 vvm).

  • Feeding Strategy: Initiate feeding of a sterile 60% (w/v) glucose solution strictly when the off-line residual glucose concentration drops below 4 g/L.

  • Self-Validation (Phenotypic): Sample every 4 hours. Centrifuge the broth and analyze the supernatant via HPLC (using a refractive index detector and an organic acid column). Validation Checkpoint: If acetate exceeds 2 g/L, immediately reduce the glucose feed rate, as overflow metabolism is actively inhibiting 5-HV biosynthesis.

Decision Matrix for Fed-Batch Optimization

Use the following diagnostic workflow to rapidly troubleshoot sub-optimal yields during your fermentation runs.

Workflow Start Low 5-HV Titer Detected Check Analyze Broth (HPLC) Start->Check Glut High Glutarate? Check->Glut GSA High 5-AVA? Check->GSA Acetate High Acetate? Check->Acetate Act1 Knockout gabD gene Glut->Act1 Yes Act2 Enhance GabT & YahK Overexpress pntAB GSA->Act2 Yes Act3 Optimize DO-stat Feeding Maintain Glucose <4 g/L Acetate->Act3 Yes

Decision tree for troubleshooting low 5-HV titers in fed-batch fermentation.

Performance Benchmarks

Compare your fermentation metrics against these validated industry benchmarks to determine if your strain is performing at standard capacity.

Host OrganismKey Genetic ModificationsCarbon SourceFermentation ModeFinal 5-HV TiterReference
C. glutamicumdavTBA, yahK overexpression, gabD deletionGlucoseFed-batch52.1 g/L[2],[1]
E. coliL-lysine α-oxidase pathway integration, yahK overexpressionGlucoseFed-batch10.98 g/L[6]

References

  • Sohn, Y. J., et al. (2021). "Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Wang, G., et al. (2024). "Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvalerate via L-lysine α-oxidase pathway." Bioresource Technology, 412, 131359. URL:[Link]

  • Chen, C., et al. (2023). "Metabolic engineering of Escherichia coli for the efficient production of 5-hydroxyvaleric acid." Process Biochemistry, 625-633. URL:[Link]

  • Hua, W., et al. (2024). "An integrated cofactor and co-substrate recycling pathway for the biosynthesis of 1,5-pentanediol." Microbial Cell Factories, 23(1). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Carbon Sources for 5-Hydroxypentanoate (5-HV) Biosynthesis

Welcome to the Technical Support Center for 5-hydroxypentanoate (5-HV, also known as 5-hydroxyvalerate) biosynthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-hydroxypentanoate (5-HV, also known as 5-hydroxyvalerate) biosynthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers and drug development professionals face when optimizing carbon flux for C5 platform chemicals.

5-HV is a highly versatile building block used in the synthesis of biodegradable polyhydroxyalkanoates (PHAs), 1,5-pentanediol (1,5-PDO), and novel biocompatible polymers. Achieving high titers requires precise metabolic engineering and carbon source optimization to balance intracellular redox states and precursor availability.

Core Metabolic Pathways & Carbon Flux Architecture

To troubleshoot 5-HV production, we must first understand the causality of the carbon flux. The most efficient fermentative route to 5-HV utilizes glucose as a sole carbon source, funneling it through the L-lysine biosynthesis pathway. L-lysine is then catabolized via an artificial pathway into 5-HV[1].

G Glucose Glucose (Primary Carbon Source) Lysine L-Lysine (Intracellular Pool) Glucose->Lysine Glycolysis & TCA Cycle AVA_amide 5-Aminovaleramide Lysine->AVA_amide DavB (Lysine monooxygenase) AVA 5-Aminovalerate (5-AVA) AVA_amide->AVA DavA (5-aminovaleramidase) GSA Glutarate Semialdehyde AVA->GSA DavT / GabT (Transaminase) HV 5-Hydroxyvalerate (5-HV) GSA->HV YahK (Aldehyde reductase) Target Pathway Glutarate Glutaric Acid (By-product) GSA->Glutarate GabD (Dehydrogenase) Requires Deletion

Engineered metabolic pathway for 5-HV biosynthesis from glucose via L-lysine.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-HV yield low when using glucose as a sole carbon source?

A: Low yields from glucose are typically caused by two distinct bottlenecks: precursor starvation and by-product diversion .

  • Precursor Starvation: Glucose metabolism must generate enough L-lysine to feed the artificial 5-HV pathway. If your host strain (e.g., E. coli or C. glutamicum) is not optimized for L-lysine hyperproduction, the downstream enzymes (DavB/DavA) will lack substrate[2].

  • By-Product Diversion: Glutarate semialdehyde is the immediate precursor to 5-HV. However, endogenous dehydrogenases (such as gabD) will rapidly oxidize glutarate semialdehyde into glutaric acid. Causality: You must delete the gabD gene to physically block this oxidation, forcing the carbon flux down the reductive pathway toward 5-HV[1].

Q2: How do plant oils compare to glucose/fructose for synthesizing 5-HV-containing PHAs?

A: Plant oils (e.g., soybean oil, palm oil) are superior carbon sources when your end goal is the mass production of 5-HV-containing polyhydroxyalkanoates (PHAs) in strains like Cupriavidus necator[3]. Causality: The β-oxidation of plant oils provides a highly efficient, continuous supply of acetyl-CoA and reducing equivalents (NADH/FADH₂). This yields significantly higher intracellular PHA biomass than sugars. When supplemented with δ-valerolactone (DVL) as a co-substrate, engineered C. necator can efficiently incorporate 5-HV monomers into the polymer backbone, enhancing the plastic's flexibility and biodegradability[3].

Q3: Which aldehyde reductase is optimal for reducing glutarate semialdehyde to 5-HV?

A: Extensive enzymatic screening has demonstrated that YahK from Escherichia coli exhibits superior catalytic efficiency and stability for 5-HV production[1]. While other reductases like CpnD, Gbd, or YqhD can perform the reduction, YahK maintains the highest turnover rate when coupled with the davTBA pathway, minimizing the toxic accumulation of glutarate semialdehyde[1][4].

Troubleshooting Guide: Resolving Carbon Flux Bottlenecks

SymptomRoot CauseCorrective Action (Self-Validating System)
High Glutaric Acid, Low 5-HV Endogenous oxidation of glutarate semialdehyde.Knock out the gabD gene in the host chromosome. Validate via HPLC: Glutaric acid peak should drop by >95%[1].
Arrested Cell Growth Post-Induction Aldehyde toxicity (Glutarate semialdehyde accumulation).Optimize the expression ratio of yahK to davT. Ensure YahK is on a high-copy plasmid or under a strong promoter to immediately clear the toxic aldehyde intermediate[5].
Low Total Carbon Conversion Yield Overflow metabolism (acetate accumulation) due to excess glucose.Switch from batch to fed-batch fermentation. Implement a glucose-stat feeding strategy to maintain residual glucose between 2–5 g/L.
Poor 5-HV Incorporation into PHA Substrate specificity of the PHA synthase.Replace wild-type PHA synthase with an engineered variant (e.g., PhaCBP-M-CPF4 or PhaCAR) that has a broader substrate scope for long-main-chain hydroxyalkanoates[3][6].

Experimental Protocols

Protocol: High-Yield Fed-Batch Fermentation for 5-HV Production

This protocol establishes a self-validating workflow for converting glucose to 5-HV using engineered C. glutamicum (ΔgabD, davTBA⁺, yahK⁺)[1].

Workflow Seed 1. Seed Culture (OD600 = 0.5) Inoculation 2. Bioreactor Inoculation Seed->Inoculation FedBatch 3. Fed-Batch Glucose Feeding Inoculation->FedBatch Induction 4. IPTG Induction (Pathway Activation) FedBatch->Induction HPLC 5. HPLC Analysis (5-HV Quantification) Induction->HPLC

Standardized fed-batch fermentation workflow for carbon source optimization.

Step 1: Seed Cultivation

  • Inoculate a single colony of the engineered strain into 50 mL of BHI medium containing appropriate antibiotics (e.g., kanamycin 25 μg/mL).

  • Incubate at 30°C, 200 rpm for 16 hours until the OD₆₀₀ reaches ~0.5.

Step 2: Bioreactor Preparation & Inoculation

  • Prepare a 5 L bioreactor with 2 L of minimal medium (containing 40 g/L glucose, 20 g/L (NH₄)₂SO₄, trace minerals, and vitamins).

  • Inoculate with 10% (v/v) seed culture. Maintain pH at 7.0 using 25% (v/v) NH₄OH (which also serves as a nitrogen source) and dissolved oxygen (DO) above 30% by cascading the agitation rate (400–800 rpm) with aeration (1–2 vvm).

Step 3: Carbon Feeding Strategy (Glucose-stat)

  • Validation Check: Monitor residual glucose using an offline biochemistry analyzer.

  • Once the initial glucose drops below 5 g/L, initiate feeding with a highly concentrated glucose solution (600 g/L). Adjust the feed rate to maintain residual glucose between 2 g/L and 5 g/L to prevent overflow metabolism.

Step 4: Pathway Induction

  • When the OD₆₀₀ reaches 20, induce the synthetic pathway by adding 1 mM IPTG.

  • Mechanistic Note: Delaying induction until high cell density ensures that the metabolic burden of heterologous protein expression does not compromise initial biomass accumulation.

Step 5: Downstream Quantification (HPLC)

  • Sample the bioreactor every 12 hours. Centrifuge at 10,000 × g for 10 min to collect the supernatant.

  • Filter through a 0.22 μm syringe filter and analyze via HPLC equipped with a refractive index (RI) detector and a specialized organic acid column (e.g., Aminex HPX-87H).

  • Elute with 5 mM H₂SO₄ at a flow rate of 0.6 mL/min at 50°C. 5-HV will elute as a distinct peak, allowing precise quantification against a standard curve.

Quantitative Data Summary

The following table synthesizes the performance of various carbon sources and host strains for 5-HV and related C5 chemical production, highlighting the critical role of genetic modifications.

Host StrainCarbon SourceKey Genetic ModificationsTarget ProductMax Titer (g/L)Yield (g/g carbon)
C. glutamicumGlucosedavTBA⁺, yahK⁺, ΔgabD5-HV52.10.33
C. necatorPlant Oil + DVLphaCBP-M-CPF4⁺P(3HB-co-3HHx-co-5HV)125.9 (Total PHA)N/A
E. coliGlucosedavAB⁺, yahK⁺, ΔgadA1,5-PDO (via 5-HV)12.450.26
E. coliL-LysinedavAB⁺5-Aminovalerate63.2N/A

References

  • Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum ACS Sustainable Chemistry & Engineering
  • Strategic Use of Vegetable Oil for Mass Production of 5-Hydroxyvalerate-Containing Polyhydroxyalkanoate from δ-Valerolactone by Engineered Cupriavidus necator N
  • Enhancing Synthesis Efficiency in Microbial 1,5-Pentanediol Production Through Transcriptomics-Informed Metabolic Engineering of Escherichia coli MDPI
  • A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli N
  • Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR N

Sources

Optimization

reducing metabolic byproducts during 5-hydroxypentanoate microbial synthesis

Welcome to the Technical Support Center for 5-Hydroxypentanoate (5-HV) engineering. As a Senior Application Scientist, I have structured this guide to address the most critical bottleneck in C5 platform chemical producti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Hydroxypentanoate (5-HV) engineering. As a Senior Application Scientist, I have structured this guide to address the most critical bottleneck in C5 platform chemical production: metabolic byproduct accumulation .

Synthesizing 5-HV from L-lysine involves a delicate balance of oxidation, transamination, and reduction. Misaligned metabolic fluxes inevitably shunt carbon into dead-end byproducts like glutarate, cadaverine, and unreacted 5-aminovalerate (5-AVA). This guide provides the mechanistic causality behind these issues, field-proven troubleshooting strategies, and self-validating protocols to optimize your cell factories.

Core Pathway Architecture & Byproduct Junctions

To troubleshoot byproduct formation, we must first visualize the competing thermodynamic sinks within the L-lysine catabolic pathway.

Pathway Lysine L-Lysine Cadaverine Cadaverine (Byproduct) Lysine->Cadaverine CadA / LdcC (Knockout) AVA 5-Aminovalerate (5-AVA) Lysine->AVA DavBA / RaiP GSA Glutarate Semialdehyde AVA->GSA GabT / DavT Glutarate Glutarate (Byproduct) GSA->Glutarate GabD / DavD (Knockout) HV 5-Hydroxyvalerate (5-HV) GSA->HV YahK / YqhD (Overexpress)

Metabolic pathway of 5-HV synthesis from L-lysine, highlighting byproduct diversion nodes.

Troubleshooting & Knowledge Base (FAQs)

Q1: Why is my 5-HV yield plateauing while glutarate (GA) accumulates heavily in the broth?

  • Causality: Glutarate semialdehyde is a highly reactive, shared intermediate. Endogenous succinate-semialdehyde dehydrogenases (such as GabD) have a high affinity for it, catalyzing a thermodynamically favorable oxidation into glutaric acid[1]. This endogenous oxidation outcompetes the heterologous reduction pathway required to form 5-HV.

  • Solution: You must perform a precise genomic deletion of the gabD gene (and davD if utilizing Pseudomonas putida pathways) to cut off the oxidative shunt[1]. Concurrently, overexpress a specific aldehyde reductase like yahK from Escherichia coli, which has been empirically determined to be the most appropriate reductase for 5-HV synthesis[1][2].

Q2: I'm detecting significant cadaverine pooling. How do I eliminate this carbon sink?

  • Causality: L-lysine is the primary precursor for 5-HV. In standard chassis like E. coli, endogenous lysine decarboxylases (CadA and LdcC) will spontaneously decarboxylate L-lysine into the polyamine cadaverine before it can be oxidized to 5-AVA.

  • Solution: Perform targeted gene knockouts of cadA and ldcC[3]. This forces the metabolic flux exclusively through the DavBA or RaiP pathways toward 5-AVA.

Q3: 5-AVA is accumulating, but 5-HV titers remain low despite yahK overexpression. What is the bottleneck?

  • Causality: The conversion of 5-AVA to 5-HV is a two-step process requiring alpha-ketoglutarate (for transamination by GabT) and NADPH (for reduction by YahK)[2]. If the intracellular NADPH pool is depleted by the heavy metabolic burden of the reductase, YahK cannot function. This causes upstream pooling of both 5-AVA and glutarate semialdehyde.

  • Solution: Implement an NADPH supplementation system. Strategies include overexpressing the membrane-bound transhydrogenase (pntAB) or tuning the pentose phosphate pathway to balance the redox state, which has been shown to significantly enhance 5-HV conversion rates[2].

Q4: Late-stage fermentation shows unexpected glutarate spikes even in my gabD knockout strains. Why?

  • Causality: High intracellular concentrations of 5-AVA (often reaching up to 300 mM) can trigger promiscuous enzyme activity. For instance, in Corynebacterium glutamicum, ArgD (an aminotransferase naturally involved in L-arginine biosynthesis) exhibits deaminating side activity on 5-AVA, converting it to glutarate when anabolic pathways slow down during the stationary phase[4].

  • Solution: If using C. glutamicum as a chassis, delete argD to abolish this promiscuous byproduct formation during late-stage fed-batch fermentation[4].

Quantitative Benchmarks: Impact of Metabolic Interventions

To evaluate the success of your engineering efforts, compare your fermentation titers against these established benchmarks. Notice how targeted genetic interventions invert the product-to-byproduct ratio.

Host OrganismGenetic Modifications5-HV Titer (g/L)Major ByproductByproduct Titer (g/L)Ref
C. glutamicumdavTBA + endogenous reductases0.21 - 0.29Glutarate0.79 - 0.88[1]
C. glutamicumΔgabD + davTBA + yahK overexpression52.1 Glutarate< 1.0 (Suppressed)[1]
E. coliraiP + gabT + yahK (No NADPH tuning)9.705-AVA8.31[3]
E. coliΔgabD + raiP + gabT + yahK + NADPH tuning21.7 5-AVAReduced[2]

Standard Operating Procedure (SOP): Engineering a Byproduct-Free 5-HV Strain

This self-validating protocol details the CRISPR/Cas9-mediated replacement of the competing gabD oxidation pathway with the yahK reduction pathway. The workflow is designed so that the final analytical step mathematically proves the success of the genetic edit via stoichiometric flux shift.

Phase 1: Plasmid Construction & Co-Transformation
  • gRNA Design: Design a 20-bp spacer targeting the early coding sequence of the gabD gene to direct Cas9 cleavage.

  • Donor Cassette Assembly: Construct a donor DNA cassette containing the yahK gene (under a strong constitutive promoter, e.g., P_trc) flanked by 500-bp homology arms corresponding to the upstream and downstream regions of the gabD locus.

  • Electroporation: Electroporate the Cas9-expressing host strain with 100 ng of the gRNA plasmid and 500 ng of the yahK donor cassette.

  • Recovery: Recover cells in SOC medium for 2 hours at 30°C to allow for Cas9 expression, double-strand break induction, and homologous recombination.

Phase 2: Selection and Genomic Verification
  • Plating: Plate the recovered cells on selective agar (e.g., containing Spectinomycin and Kanamycin). Incubate overnight.

  • Colony PCR: Screen 5-10 colonies using primers flanking the gabD locus. A successful edit will show a distinct band size shift corresponding to the replacement of the native gabD gene with the yahK cassette.

  • Plasmid Curing: Cure the gRNA plasmid by growing the sequence-verified colonies at a non-permissive temperature (e.g., 37°C or 42°C depending on the replicon) or by withdrawing the inducer.

Phase 3: Self-Validating Micro-Fermentation

The protocol validates itself here: if the genetic edit is functionally successful, the glutarate peak must disappear from the chromatogram, replaced proportionally by 5-HV.

  • Cultivation: Inoculate the engineered strain into 50 mL shake flasks containing minimal medium supplemented with 20 g/L glucose and 10 g/L L-lysine.

  • Sampling: Harvest 1 mL of culture supernatant at 24, 48, and 72 hours. Centrifuge at 12,000 x g for 5 minutes and filter through a 0.22 µm membrane.

  • Analytical Confirmation (HPLC): Analyze the supernatant using an HPLC system equipped with a refractive index (RI) detector and an Aminex HPX-87H column (0.005 M H2SO4 mobile phase, 0.5 mL/min, 65°C).

    • Validation Criteria: The chromatogram must show a complete absence of the glutarate peak (retention time ~14.5 min) and the emergence of a strong 5-HV peak (retention time ~16.2 min). If glutarate is still present, investigate secondary promiscuous dehydrogenases (e.g., ArgD).

References

  • Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. ACS Publications. 1

  • Systems metabolic engineering of Corynebacterium glutamicum eliminates all by-products for selective and high-yield production of the platform chemical 5-aminovalerate. PubMed.4

  • Metabolic engineering of Escherichia coli for de novo production of 5-hydroxyvalerate via L-lysine α-oxidase pathway. PubMed. 2

  • Metabolic Engineering of High L-Lysine-Producing Escherichia coli for de Novo Production of L-Lysine-Derived Compounds. ACS Publications. 3

Sources

Troubleshooting

addressing purification challenges of 5-hydroxypentanoate from culture media

Title: Technical Support Center: 5-Hydroxypentanoate (5-HV) Downstream Processing Introduction Welcome to the Technical Support Center for 5-hydroxypentanoate (5-hydroxyvalerate, 5-HV) purification. As a critical C5 plat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: 5-Hydroxypentanoate (5-HV) Downstream Processing

Introduction Welcome to the Technical Support Center for 5-hydroxypentanoate (5-hydroxyvalerate, 5-HV) purification. As a critical C5 platform chemical for the synthesis of biodegradable polyesters and polyamides, 5-HV is increasingly produced via precision fermentation using metabolically engineered Escherichia coli and Corynebacterium glutamicum12. However, downstream recovery remains a significant bottleneck. 5-HV is highly hydrophilic, water-miscible, and possesses a high boiling point, rendering traditional solvent extraction and fractional distillation highly inefficient 3. Furthermore, it is structurally prone to spontaneous lactonization under thermal or acidic stress 4.

This guide provides a causality-driven, self-validating framework for 5-HV purification, addressing the mechanistic "why" behind each protocol step to ensure maximum yield and purity.

Mechanistic Overview of 5-HV Biosynthesis & Degradation

In typical microbial platforms, L-lysine is sequentially converted into 5-aminovalerate (5-AVA) and then to 5-HV via synthetic enzymatic modules (e.g., DavB/DavA and GabT/YahK) 5. Understanding this pathway is crucial because unreacted 5-AVA and organic acid byproducts (like glutaric acid) are the primary contaminants in the fermentation broth 2.

Pathway Lys L-Lysine AVA 5-Aminovalerate (5-AVA) Lys->AVA DavB / DavA HV 5-Hydroxypentanoate (5-HV) AVA->HV GabT / YahK Lactone δ-Valerolactone (Lactone) HV->Lactone Heat + Acid (Spontaneous) PDO 1,5-Pentanediol (1,5-PDO) HV->PDO Reduction

Figure 1: Biosynthetic pathway of 5-HV and its spontaneous lactonization under acidic conditions.

Self-Validating Purification Protocol

Because 5-HV cannot be easily extracted using non-polar solvents, we utilize a tandem ion-exchange chromatography (IEC) approach followed by controlled evaporation 13.

Workflow Broth Fermentation Broth (5-HV, 5-AVA, Salts, Proteins) Clarification Centrifugation & Filtration (Cell & Protein Removal) Broth->Clarification Cation Cation Exchange (Strong Acid) (Binds 5-AVA, 5-HV flows through) Clarification->Cation Anion Anion Exchange (Weak Base) (Removes sulfates & organic acids) Cation->Anion Evaporation Controlled Evaporation (pH 6.0-6.5, <50°C) Anion->Evaporation PureHV Purified 5-HV Concentrate Evaporation->PureHV

Figure 2: Self-validating downstream purification workflow for 5-HV recovery.

Step 1: Broth Clarification & Deproteinization

  • Action: Centrifuge the crude fermented broth at 10,000 × g for 15 minutes. Acidify the supernatant to pH 4.5 using HCl to precipitate soluble proteins, then filter through a 0.22 µm membrane.

  • Causality: Removing cells and proteins prevents bio-fouling and clogging of the downstream ion-exchange resins.

  • Self-Validation Check: Measure the OD600 of the filtrate. A value < 0.05 confirms adequate clarification.

Step 2: Cation Exchange Chromatography (Removal of 5-AVA & Cations)

  • Action: Pass the clarified broth through a strong acid cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR 120H) 13.

  • Causality: At acidic to neutral pH, the amino group of the unreacted precursor 5-AVA is protonated (positively charged) and binds to the resin. 5-HV, lacking an amino group, remains neutral/anionic and passes through in the flow-through.

  • Self-Validation Check: Perform a Ninhydrin test on the flow-through. A colorless result indicates 100% removal of 5-AVA and other amino acids.

Step 3: Anion Exchange Chromatography (Removal of Inorganic Salts & Organic Acids)

  • Action: Pass the 5-HV-rich flow-through over a weak base anion exchange resin (e.g., Amberlite IRA 67) 3.

  • Causality: This step captures residual sulfate ions from the fermentation media (e.g., ammonium sulfate) and strongly acidic organic byproducts (like glutaric acid) 2. 5-HV is weakly acidic and can be selectively eluted or collected in the flow-through depending on the exact pH buffering.

  • Self-Validation Check: Monitor the conductivity of the eluate. A drop to < 2 mS/cm confirms successful desalination.

Step 4: Controlled Evaporation & Concentration

  • Action: Alkalinize the purified solution to a near-neutral pH (6.0–6.5) using 1 N NaOH. Concentrate using a rotary evaporator equipped with a vacuum pump and chiller, keeping the water bath strictly below 50°C 1.

  • Causality: 5-HV is highly susceptible to intramolecular esterification (cyclization) into δ-valerolactone when heated in the presence of an acid catalyst 4. Maintaining a near-neutral pH and low temperature prevents this degradation.

  • Self-Validation Check: Analyze the concentrate via HPLC or GC-MS. The absence of a hydrophobic peak corresponding to tetrahydro-2H-pyran-2-one (δ-valerolactone) confirms structural integrity.

Troubleshooting & FAQs

Q: Why is my 5-HV yield dropping significantly during the final concentration step, and why do I see a new, highly hydrophobic peak on my HPLC? A: You are likely experiencing spontaneous lactonization. When 5-hydroxypentanoic acid is heated or exposed to acidic conditions, it undergoes intramolecular esterification to form a cyclic compound known as tetrahydro-2H-pyran-2-one (δ-valerolactone) 4. Fix: Ensure the pH of your solution is adjusted to 6.0–6.5 prior to rotary evaporation. Never exceed a water bath temperature of 50°C under vacuum. If lactonization has already occurred, you can sometimes reverse it via base-catalyzed hydrolysis (adding NaOH and water), regenerating the original acid salt 4.

Q: I am trying to extract 5-HV from the culture media using ethyl acetate, but my recovery is near zero. Why? A: 5-HV is an amphiphilic/highly polar molecule with a high boiling point, making it highly miscible in water and poorly soluble in common organic extraction solvents [[3]](). Liquid-liquid extraction is generally ineffective for short-chain hydroxy acids in complex aqueous broths. You must pivot to the ion-exchange and evaporation methodology outlined in Figure 2.

Q: My purified 5-HV still contains high levels of glutaric acid. How can I separate them? A: Glutaric acid is a common byproduct resulting from the oxidation of glutarate semialdehyde by endogenous enzymes (e.g., gabD) in the host strain 2. Because both are organic acids, they behave similarly on anion exchange resins. Fix: The most effective solution is upstream metabolic engineering—specifically, deleting the gabD gene in your C. glutamicum or E. coli host to suppress glutaric acid formation entirely 2. If you must separate them downstream, precise gradient elution on a strong anion exchange column using a formate or acetate buffer is required.

Quantitative Data Summary

The following table summarizes typical metrics and optimization targets for 5-HV fermentation and downstream processing based on recent high-level production studies.

ParameterTypical Value / ObservationOptimization Strategy & Causality
Fermentation Titer 10 - 52.1 g/LUpstream enhancement via gabD deletion (prevents glutarate byproduct) and YahK overexpression (enhances aldehyde reduction) 2.
5-AVA Carryover 1.0 - 15.0 g/LOptimize Cation Exchange (Dowex 50W-X8) loading capacity. 5-AVA competes for binding sites; overload leads to breakthrough 1.
Evaporation Temp. < 50°CTemperatures > 50°C exponentially increase the rate of intramolecular esterification to δ-valerolactone 4.
Pre-Evaporation pH 6.0 - 6.5Acidic pH acts as a catalyst for lactonization. Neutralizing with 1 N NaOH stabilizes the open-chain 5-HV salt 1.
Final Purity 85% - 95%Dependent on successful desalination via weak base anion exchange (e.g., Amberlite IRA 67) 3.

References

  • RSC Publishing. Green initiatives for the synthesis of polyamide monomers: precision fermentation using engineered Corynebacterium glutamicum and extraction of purified 5-aminovaleric acid (5AVA) and putrescine. 1

  • ACS Synthetic Biology. Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose. 5

  • Smolecule. Buy 5-Hydroxypentanoic acid | 13392-69-3. 4

  • Google Patents. US8597918B2 - Process of separating components of a fermentation broth. 3

  • ACS Publications. Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum. 2

Sources

Optimization

Technical Support Center: Optimizing pH and Temperature for 5-Hydroxypentanoate Fermentation

Welcome to the technical support center for the microbial fermentation of 5-hydroxypentanoate (5-HP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the microbial fermentation of 5-hydroxypentanoate (5-HP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical methodologies to overcome common hurdles in optimizing pH and temperature for maximal 5-HP yield.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your 5-HP fermentation experiments. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low or No 5-HP Production, but Good Cell Growth

You observe robust microbial growth (high optical density), but the concentration of 5-hydroxypentanoate is negligible.

  • Potential Cause 1: Suboptimal pH for Biosynthetic Enzymes. The enzymes in your engineered pathway for 5-HP production have a narrower optimal pH range than the enzymes involved in the host's central metabolism.[1][2] While the overall cellular machinery is functioning well enough for growth, the specific pathway for your product is inhibited. Each enzyme has an optimal pH at which its catalytic activity is maximal.[2] Deviations from this optimum can lead to reduced enzyme efficiency.[1]

  • Solution:

    • Characterize Key Pathway Enzymes: If possible, perform in vitro assays with purified enzymes from your 5-HP pathway to determine their optimal pH.

    • Implement pH-Controlled Fed-Batch Fermentation: In a bioreactor, maintain the pH at the determined optimum for your key biosynthetic enzymes. This might be different from the optimal pH for biomass accumulation.[3] A common starting point for hosts like E. coli and Pseudomonas putida is a pH of around 7.0, but this may need fine-tuning.[4][5][6]

    • Buffered Media for Shake Flasks: For shake flask experiments, use a well-buffered medium (e.g., MOPS, PIPES) to maintain a more stable pH throughout the fermentation.

  • Potential Cause 2: Temperature-Induced Protein Misfolding or Inactivity. The heterologously expressed enzymes in the 5-HP pathway may be misfolding or aggregating at the cultivation temperature, rendering them inactive.[7] This is a common issue with recombinant protein production.[8]

  • Solution:

    • Lower the Induction Temperature: After an initial phase of cell growth at an optimal temperature (e.g., 37°C for E. coli), lower the temperature (e.g., to 20-30°C) upon induction of the 5-HP pathway genes.[4][9] This can improve proper protein folding and solubility.[8]

    • Co-expression of Chaperones: Consider co-expressing molecular chaperones that can assist in the correct folding of your pathway enzymes, especially at higher temperatures.[10]

  • Potential Cause 3: Cofactor Imbalance. The biosynthesis of 5-HP may have a high demand for specific cofactors like NADPH or NADH.[11] If the host's central metabolism is not providing these cofactors at a sufficient rate at the given pH and temperature, the pathway will stall. The regeneration of these cofactors is a pH-dependent process.[12][13]

  • Solution:

    • Metabolic Engineering: Engineer the host strain to enhance the supply of the required cofactor. This could involve overexpressing enzymes in the pentose phosphate pathway for NADPH generation.

    • Optimize pH for Cofactor Regeneration: The activity of enzymes involved in cofactor regeneration can be pH-dependent. A systematic evaluation of pH can help identify a range that supports both enzyme activity and cofactor supply.

Issue 2: Fermentation Stalls Prematurely (Stuck Fermentation)

The fermentation begins, and 5-HP is produced, but the process stops before the substrate is fully consumed.

  • Potential Cause 1: pH Drop due to Byproduct Formation. The accumulation of acidic byproducts, including 5-HP itself, can lower the pH of the medium to an inhibitory level.[14][15] This "acid crash" can halt both cell growth and product formation.[15]

  • Solution:

    • pH Control: In a bioreactor, use a pH control system to automatically add a base (e.g., NH4OH, NaOH) to maintain the pH within the optimal range.[4][16]

    • Buffered Media: In shake flasks, use a medium with a higher buffering capacity.

    • Metabolic Engineering to Reduce Byproducts: Identify and delete genes responsible for the production of major acidic byproducts (e.g., acetate in E. coli).[17]

  • Potential Cause 2: Accumulation of Toxic Intermediates. An imbalance in the expression of pathway enzymes can lead to the accumulation of a metabolic intermediate that is toxic to the cells. The stability and toxicity of these intermediates can be influenced by pH and temperature.

  • Solution:

    • Pathway Balancing: Fine-tune the expression levels of each enzyme in the 5-HP pathway. This can be achieved by using promoters of different strengths or by varying gene copy numbers.

    • Analytical Monitoring: Use techniques like HPLC or LC-MS to analyze the fermentation broth for the accumulation of pathway intermediates.

Issue 3: Inconsistent Batch-to-Batch Fermentation Performance

You observe significant variability in 5-HP production between different fermentation runs, even with seemingly identical conditions.

  • Potential Cause 1: Inconsistent Inoculum Quality. The physiological state of the seed culture can have a profound impact on the subsequent fermentation. Variations in the age or growth phase of the inoculum can lead to inconsistent performance.

  • Solution:

    • Standardize Inoculum Preparation: Implement a strict protocol for preparing your seed cultures, ensuring that you always inoculate your main culture with cells from the same growth phase (typically mid-to-late exponential phase).

    • Monitor Inoculum Viability: Before inoculation, assess the viability and density of your seed culture.

  • Potential Cause 2: Minor Fluctuations in pH and Temperature Control. Even small deviations in pH and temperature can impact enzyme kinetics and overall metabolic function, leading to variability in product yield.[1]

  • Solution:

    • Calibrate Probes Regularly: Ensure that your pH and temperature probes are calibrated before each fermentation run.

    • Implement a Robust Control Strategy: In a bioreactor, fine-tune the PID controller settings for pH and temperature to minimize fluctuations.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the optimal pH and temperature for 5-HP fermentation in E. coli?

A1: For most engineered E. coli strains, a good starting point for temperature is around 37°C for the initial growth phase to quickly build biomass.[4][16] For the 5-HP production phase, it is often beneficial to lower the temperature to a range of 25-30°C to enhance the proper folding of recombinant enzymes and reduce metabolic stress.[4] A starting pH of 7.0 is commonly used and generally supports the growth of E. coli.[4][16] However, the optimal pH for the 5-HP biosynthetic pathway may differ, so an experimental optimization is highly recommended.

Q2: How does pH affect 5-HP production beyond just enzyme activity?

A2: pH has several effects beyond modulating the catalytic activity of enzymes. It can influence:

  • Nutrient Uptake: The transport of substrates and nutrients across the cell membrane can be pH-dependent.

  • Product Toxicity: The protonated state of 5-hydroxypentanoate changes with pH. The protonated form is generally more membrane-permeable and can be more toxic to the cells.

  • Redox Balance: The regeneration of essential cofactors like NADH and NADPH is influenced by intracellular pH.[12]

Q3: Is a constant temperature throughout the fermentation always the best strategy?

A3: Not necessarily. A two-stage temperature strategy is often more effective for recombinant protein production and engineered metabolic pathways.[4] A higher temperature (e.g., 37°C for E. coli) during the initial growth phase allows for rapid biomass accumulation.[4] A subsequent temperature downshift (e.g., to 25-30°C) during the production phase can lead to higher yields of soluble, active enzymes and reduce the metabolic burden on the host cells.[4][18]

Q4: How can I quickly screen for optimal pH and temperature in shake flasks?

A4: A Design of Experiments (DoE) approach, such as a Box-Behnken or central composite design, can be very efficient.[19] For pH, you can use a range of buffered media. For temperature, you can use multiple shaking incubators set to different temperatures.[20] This allows you to simultaneously evaluate the effects of both parameters and their interactions on 5-HP production.[21]

Section 3: Experimental Protocols

Protocol 1: Shake Flask Optimization of Temperature

This protocol outlines a method for determining the optimal temperature for 5-HP production in shake flasks.

Materials:

  • Engineered microbial strain for 5-HP production

  • Appropriate growth medium and supplements

  • Shaking incubators set to a range of temperatures (e.g., 25°C, 30°C, 37°C)[20]

  • Sterile shake flasks

Procedure:

  • Prepare a seed culture of your engineered strain by inoculating a single colony into the growth medium and incubating overnight under optimal growth conditions (e.g., 37°C, 200 rpm).

  • Inoculate a series of shake flasks containing the production medium with the seed culture to a starting OD600 of ~0.1.

  • Place the flasks in shaking incubators set to the different experimental temperatures.[20]

  • If your system requires induction, add the inducer once the cultures reach a specific OD600 (e.g., 0.6-0.8).

  • Take samples at regular intervals (e.g., every 12 hours) for 48-72 hours.

  • For each sample, measure the OD600 for cell growth and analyze the supernatant for 5-HP concentration using HPLC or a similar analytical method.

  • Plot 5-HP titer, yield, and productivity against temperature to determine the optimum.

Protocol 2: Bioreactor Optimization of pH

This protocol describes how to determine the optimal pH for 5-HP production in a controlled bioreactor.

Materials:

  • Engineered microbial strain

  • Production medium

  • Benchtop bioreactor with pH and temperature control

  • Acid and base solutions for pH control (e.g., 1M H2SO4 and 2M NH4OH)

Procedure:

  • Prepare and sterilize the bioreactor with the production medium.

  • Calibrate the pH probe according to the manufacturer's instructions.

  • Inoculate the bioreactor with a seed culture.

  • Set the temperature to the previously determined optimum.

  • Set the pH controller to maintain a specific pH value (e.g., 6.5). Run parallel fermentations at different pH setpoints (e.g., 6.5, 7.0, 7.5).

  • Induce the culture at the appropriate cell density.

  • Collect samples periodically to measure cell density and 5-HP concentration.

  • Analyze the data to identify the pH that results in the highest 5-HP production.

Section 4: Data Presentation

Table 1: Example Data for Temperature Optimization

Temperature (°C)Final OD6005-HP Titer (g/L)Yield (g 5-HP / g glucose)
258.53.20.16
3010.25.10.25
3712.12.50.12

Table 2: Example Data for pH Optimization

pHFinal OD6005-HP Titer (g/L)Yield (g 5-HP / g glucose)
6.59.84.80.24
7.011.56.20.31
7.510.95.50.27

Section 5: Visualizations

Fermentation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Good Growth, Low Product Good Growth, Low Product Suboptimal_pH Suboptimal pH Good Growth, Low Product->Suboptimal_pH Temp_Issues Temperature Issues Good Growth, Low Product->Temp_Issues Cofactor_Imbalance Cofactor Imbalance Good Growth, Low Product->Cofactor_Imbalance Stuck Fermentation Stuck Fermentation pH_Drop pH Drop Stuck Fermentation->pH_Drop Toxic_Intermediates Toxic Intermediates Stuck Fermentation->Toxic_Intermediates Inconsistent Batches Inconsistent Batches Inoculum_Variability Inoculum Variability Inconsistent Batches->Inoculum_Variability Control_Fluctuations Control Fluctuations Inconsistent Batches->Control_Fluctuations pH_Optimization pH Optimization / Buffering Suboptimal_pH->pH_Optimization Temp_Optimization Temperature Optimization Temp_Issues->Temp_Optimization Metabolic_Engineering Metabolic Engineering Cofactor_Imbalance->Metabolic_Engineering pH_Control Active pH Control pH_Drop->pH_Control Pathway_Balancing Pathway Balancing Toxic_Intermediates->Pathway_Balancing Standardize_Inoculum Standardize Inoculum Prep Inoculum_Variability->Standardize_Inoculum Calibrate_Probes Calibrate Probes Control_Fluctuations->Calibrate_Probes

Caption: Troubleshooting workflow for 5-HP fermentation.

Optimization_Workflow Start Start Shake_Flask_Temp_Screen Shake Flask Temperature Screen (e.g., 25, 30, 37°C) Start->Shake_Flask_Temp_Screen Determine_Optimal_Temp Determine Optimal Temperature Shake_Flask_Temp_Screen->Determine_Optimal_Temp Bioreactor_pH_Screen Bioreactor pH Screen (e.g., 6.5, 7.0, 7.5) Determine_Optimal_Temp->Bioreactor_pH_Screen Determine_Optimal_pH Determine Optimal pH Bioreactor_pH_Screen->Determine_Optimal_pH Validation_Run Validation Run at Optimal Temp & pH Determine_Optimal_pH->Validation_Run End End Validation_Run->End

Caption: Experimental workflow for optimizing fermentation conditions.

References

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  • GreyB. (2025, May 16).
  • Optimization of Pseudomonas putida SOL10 Biosurfactant Production Using Cost‐Effective Substrates. (2023). Vol. VIII, No. III (Summer 2023).
  • Kohlstedt, M., & Wittmann, C. (2019).
  • Jawadwp. (2024, May 29). Crash Course: Mastering E. coli Fermentation in Biopharmaceuticals.
  • Meiji Co Ltd. (2024).
  • Sohn, Y., & Chen, R. (2022).
  • Mary C. (2025, January 4). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Biochem Physiol, 14, 508.
  • Wu, Y., et al. (2024). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. PeerJ.
  • Roca, A., et al. (2009). Core and auxiliary functions of one-carbon metabolism in Pseudomonas putida exposed by a systems-level analysis of transcriptional and physiological responses. J Bacteriol, 191(10), 3367-74.
  • ResearchGate. (2017, August 18). PH control strategies for ABE fermentation: Acid or Base?
  • Alibolandi, Z., et al. (2016). Optimization of Fermentation Conditions for Recombinant Human Interferon Beta Production by Escherichia coli Using the Response Surface Methodology. Jundishapur J Microbiol.
  • Mihovilovic, M. D., et al. (2006). Optimizing Fermentation Conditions of Recombinant Escherichia coli Expressing Cyclopentanone Monooxygenase. Organic Process Research & Development, 10(3), 565-570.
  • Sun, P., et al. (2025). Bioactive expression of eukaryotic cytochrome P450 ferulate-5-hydroxylase in Escherichia coli for sustainable synthesis of antioxidant 5-hydroxyferulic acid.
  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability.
  • ResearchGate. (n.d.). Optimization of the fermentation condition in 250 ml shake flasks.
  • Jia, X., et al. (2017). Conversion of cellulose and hemicellulose of biomass simultaneously to acetoin by thermophilic simultaneous saccharification and fermentation.
  • Du, Y. H., et al. (2024). Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review. Frontiers in Bioengineering and Biotechnology.
  • Dubey, K. K., & Beuria, T. K. (2013). Strategies for Fermentation Medium Optimization: An In-Depth Review. Open Access Scientific Reports, 1(5).
  • Zhang, Y., et al. (2021). Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose. ACS Synthetic Biology, 10(1), 109-118.
  • Rodrigues, M. V., et al. (2017). Optimization of fermentation conditions for the production of curcumin by engineered Escherichia coli. Royal Society Open Science, 4(8), 170560.
  • Glauche, F., et al. (n.d.). Design of Experiment (DoE) for Fed-batch Process Development in Shaken Cultures.
  • Li, H., et al. (2024). Coupling thermotolerance and high production of recombinant protein by CYR1N1546K mutation via cAMP signaling cascades.
  • Wang, Y., et al. (2021). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose.
  • Unknown. (2026, January 23). Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review.
  • BioPharm International. (2023, September 28). Optimizing Fermentation Processes for Biologics Manufacturing.
  • Zhang, Y., et al. (2021).
  • ACS Publications. (2025, April 8).
  • Dudareva, N., & Qualley, A. (2021). Silent constraints: the hidden challenges faced in plant metabolic engineering. Current Opinion in Biotechnology, 69, 112-117.
  • Nikel, P. I., & de Lorenzo, V. (2020). Industrial biotechnology of Pseudomonas putida: advances and prospects. Metabolic Engineering.
  • Wynands, B., et al. (2025).
  • Chen, R. (2012). Enhanced Recombinant Protein Production Under Special Environmental Stress. Frontiers in Microbiology.
  • Wang, Z., et al. (2010). E. coli K5 fermentation and the Preparation of Heparosan, a Bioengineered Heparin Precursor. Glycobiology.
  • ResearchGate. (n.d.). Effect of Incubation Temperature on Recombinant Protein Expression.
  • Thermo Fisher Scientific. (n.d.). Scale-up of microbial fermentation using recombinant E. coli in HyPerforma 30 L and 300 L Single-Use Fermentors.
  • Zhang, Y., et al. (2016). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science.
  • Vera, A., et al. (2007).
  • International Journal of High School Research. (n.d.). Engineering Thermal Stress Resistance in Crops Using Protein Solutions and Synthetic Biology.
  • Unknown. (n.d.).
  • PLOS. (2023, July 20).
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  • Mohapatra, S., et al. (2021). Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1. Journal of Polymers and the Environment.
  • ResearchGate. (2024, December 31).
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  • Thermo Fisher Scientific. (n.d.). Microbiological Analysis Support—Troubleshooting.
  • Microbial catalysis for the production of hydroxy- and amino-f
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Reference Data & Comparative Studies

Validation

Engineering Flexibility: A Comparative Guide to 5-Hydroxypentanoate and 4-Hydroxybutyrate in PHA Bioplastics

Polyhydroxyalkanoates (PHAs) represent the frontier of biodegradable, bio-based alternatives to petroleum-derived plastics. However, the commercial viability of the most common PHA, poly(3-hydroxybutyrate) (P3HB), is sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Polyhydroxyalkanoates (PHAs) represent the frontier of biodegradable, bio-based alternatives to petroleum-derived plastics. However, the commercial viability of the most common PHA, poly(3-hydroxybutyrate) (P3HB), is severely bottlenecked by its high crystallinity, narrow processing window, and inherent brittleness. To engineer flexibility and toughness into these biomaterials, polymer scientists are increasingly incorporating long-main-chain hydroxyalkanoates (LMC HAs)—specifically 4-hydroxybutyrate (4HB) and 5-hydroxypentanoate (5HV) —into the polymer backbone.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic impacts of 4HB and 5HV on bioplastic material properties, supported by experimental data and self-validating laboratory protocols.

Mechanistic Overview: C4 vs. C5 Main-Chain Dynamics

The physical properties of a PHA are dictated by the length of its carbon backbone and the presence of side chains. Standard P3HB contains a 3-carbon main chain with a bulky methyl side group, leading to tight, highly ordered crystalline lattices.

By contrast, 4HB and 5HV lack these bulky side chains and possess extended carbon backbones (4 and 5 carbons, respectively). When polymerized into poly(4-hydroxybutyrate) (P4HB) or poly(5-hydroxyvalerate) (P5HV) , or when integrated as copolymers (e.g., P(3HB-co-4HB)), they fundamentally disrupt the crystalline packing of the polymer matrix[1].

  • P4HB (C4 Main Chain): P4HB is a highly elastic, thermoplastic homopolymer. Its extended backbone allows for immense chain mobility, resulting in a glass transition temperature ( Tg​ ) of approximately -51 °C and an elongation at break of ~1000%, making its tensile strength comparable to ultra-high-molecular-weight polyethylene (UHMWPE)[2].

  • P5HV (C5 Main Chain): P5HV, also known biologically as poly( δ -valerolactone), extends the main chain by one additional methylene group. This structural shift yields physicochemical properties remarkably similar to medical-grade poly( ε -caprolactone) (PCL). It exhibits low melting temperatures, low crystallinity, and high flexibility, making it an excellent candidate for drug delivery and soft tissue engineering[3].

Biosynthesis Carbon Carbon Source (Sugars / Diols) Pre4HB 4-Hydroxybutyryl-CoA Carbon->Pre4HB 1,4-butanediol Pre5HV 5-Hydroxyvaleryl-CoA Carbon->Pre5HV 1,5-pentanediol PhaC Class I PHA Synthase Pre4HB->PhaC Pre5HV->PhaC P4HB Poly(4-hydroxybutyrate) PhaC->P4HB Polymerization P5HV Poly(5-hydroxyvalerate) PhaC->P5HV Polymerization

Biosynthetic pathways of P4HB and P5HV via Class I PHA Synthase.

Quantitative Material Properties

The following table synthesizes the thermal and mechanical data comparing standard P3HB with P4HB, P5HV, and a typical 4HB copolymer. The inclusion of LMC HAs drastically lowers the melting point ( Tm​ ) and increases elasticity[1][2].

Material PropertyP3HB (Reference)P4HB HomopolymerP5HV HomopolymerP(3HB-co-4HB) (Typical)
Melting Temp ( Tm​ ) ~175 °C~60 °C~55–60 °C97–150 °C (varies by mol%)
Glass Transition ( Tg​ ) ~4 °C-51 °C~ -60 °C-15 to 0 °C
Elongation at Break < 5%~1000%> 500%50–800%
Tensile Strength ~40 MPa~50 MPa~20–30 MPa20–35 MPa
Enzymatic Degradation Slow (PHA depolymerases)Fast (Lipases)Fast (Lipases)Moderate to Fast

Experimental Workflows & Self-Validating Protocols

To accurately synthesize and characterize these polymers, the experimental design must account for the unique metabolic and physical behaviors of LMC HAs.

Protocol A: Biosynthesis and Recovery of LMC PHAs

Expertise Note: Standard Class I PHA synthases often struggle to polymerize C4 and C5 monomers due to steric hindrance in the active site. Engineered sequence-regulating synthases, such as PhaCAR, possess the wide substrate scope required to efficiently incorporate 4HB and 5HV[4].

  • Strain Cultivation: Inoculate an engineered strain (e.g., Cupriavidus necator or E. coli expressing PhaCAR) into a nitrogen-limited minimal medium.

  • Precursor Feeding (Causality): Supply 1,4-butanediol (for 4HB) or 1,5-pentanediol / δ -valerolactone (for 5HV) strictly during the exponential growth phase.

    • Why? Feeding precursor diols too early induces severe cellular toxicity. Delaying the feed until the exponential phase ensures a high cell density, maximizing intracellular CoA-thioester activation and subsequent polymerization[4].

  • Harvest & Lyophilization: Centrifuge the culture at 8,000 × g for 15 minutes, wash the pellet with distilled water, and lyophilize.

    • Self-Validation Step: Weigh the lyophilized biomass. A stable mass over two consecutive weighings (spaced 2 hours apart) confirms complete moisture removal. Residual water will severely inhibit the efficiency of the subsequent solvent extraction.

  • Solvent Extraction & Precipitation: Reflux the dried biomass in chloroform at 60 °C for 4 hours, filter out cellular debris, and precipitate the polymer by adding the filtrate dropwise to vigorously stirred ice-cold methanol (1:10 v/v ratio).

    • Why? LMC PHAs are highly soluble in chlorinated solvents, whereas cellular biomass is not. Methanol acts as a strong anti-solvent, driving rapid phase separation.

Protocol B: Thermal and Mechanical Characterization
  • Film Casting: Dissolve the purified polymer in chloroform (5% w/v) and cast it onto a flat Teflon petri dish. Allow slow evaporation at room temperature over 48 hours.

    • Why? Rapid evaporation (e.g., via heating) traps solvent bubbles, creating micro-voids that act as stress concentrators, which will prematurely snap the film during tensile testing.

  • Differential Scanning Calorimetry (DSC): Heat the sample from -80 °C to 200 °C at 10 °C/min, cool it back to -80 °C, and reheat.

    • Causality: The first heating run erases the polymer's thermal history (stresses induced during solvent casting). The second heating run provides the true, intrinsic Tg​ and Tm​ of the material[2].

  • Tensile Testing: Cut the cast films into standard dog-bone shapes (ASTM D638). Test using a universal Instron testing machine at a crosshead speed of 50 mm/min to determine the Young's modulus and elongation at break.

Workflow Cultivation 1. Microbial Fermentation Extraction 2. Solvent Extraction Cultivation->Extraction Biomass Film 3. Solvent Casting Extraction->Film Purified PHA Thermal 4a. DSC / TGA Film->Thermal Mechanical 4b. Tensile Testing Film->Mechanical

Self-validating experimental workflow for PHA bioplastic characterization.

Application Landscape

The distinct properties of 4HB and 5HV dictate their end-use applications in the bioplastics industry:

  • P4HB: Due to its exceptional tensile strength, elasticity, and predictable degradation into natural 4-hydroxybutyrate (a natural human metabolite), P4HB is already FDA-cleared for high-value clinical applications, including absorbable sutures, surgical meshes, and cardiovascular patches[2].

  • P5HV: Because its physicochemical profile mirrors PCL, P5HV is gaining significant traction in targeted hydrophobic drug delivery systems and as a flexible toughening agent. When blended with rigid bioplastics like polylactic acid (PLA), P5HV creates fully compostable, highly flexible packaging films that resist cold-temperature fracturing[3].

References

  • Biosynthesis and characterization of co and ter-polyesters of polyhydroxyalkanoates containing high monomeric fractions of 4-hydroxybutyrate and 5-hydroxyvalerate via a novel PHA synthase Source: ResearchGate URL:[Link]

  • Recent Trends in the Production and Recovery of Bioplastics Using Polyhydroxyalkanoates Copolymers Source: PMC (National Institutes of Health) URL:[Link]

  • Comparison of properties of P4HB with other thermoplastic polyesters Source: ResearchGate URL:[Link]

  • Versatile aliphatic polyester biosynthesis system for producing random and block copolymers composed of 2-, 3-, 4-, 5-, and 6-hydroxyalkanoates using the sequence-regulating polyhydroxyalkanoate synthase PhaCAR Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

comparing chemical synthesis vs biological production of 5-hydroxypentanoate

An In-Depth Technical Guide: Chemical Synthesis vs. Biological Production of 5-Hydroxypentanoate (5-HV) Introduction 5-Hydroxypentanoate (5-HV), commonly referred to as 5-hydroxyvaleric acid, is a highly versatile C5 pla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Synthesis vs. Biological Production of 5-Hydroxypentanoate (5-HV)

Introduction 5-Hydroxypentanoate (5-HV), commonly referred to as 5-hydroxyvaleric acid, is a highly versatile C5 platform chemical. It serves as a critical structural precursor for the synthesis of biodegradable polyhydroxyalkanoates (PHAs), 1,5-pentanediol (1,5-PDO), and glutaric acid[1]. Historically, the production of 5-HV has relied heavily on petroleum-derived feedstocks and harsh chemical catalysis. However, recent advances in systems metabolic engineering have successfully enabled the de novo biosynthesis of 5-HV from renewable carbon sources such as glucose[1].

This guide provides an objective, data-driven comparison of traditional chemical synthesis and modern biological production methods, detailing the mechanistic rationale, experimental protocols, and performance metrics for each approach.

Section 1: Chemical Synthesis of 5-Hydroxypentanoate

The chemical synthesis of 5-HV typically leverages the ring-opening of δ-valerolactone (DVL) or the catalytic hydrogenation of biomass-derived furfural and furoic acid[2][3]. The DVL ring-opening route is the most foundational and widely adopted method in laboratory settings due to the commercial availability of the cyclic ester precursor[2].

Mechanistic Rationale: The base-catalyzed hydrolysis of δ-valerolactone involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactone ring. This forms a tetrahedral intermediate, which subsequently collapses to cleave the acyl-oxygen bond, yielding the sodium salt of 5-hydroxypentanoate[2]. Subsequent acidification protonates the carboxylate to yield the free acid. The choice of a strong base (NaOH) ensures an irreversible reaction driven by the thermodynamic stability of the resulting carboxylate salt.

G DVL δ-Valerolactone Intermediate Sodium 5-hydroxypentanoate DVL->Intermediate NaOH, H2O 70°C, 16h Product 5-Hydroxypentanoic Acid Intermediate->Product HCl (pH 3.0) Acidification

Chemical synthesis workflow for 5-HV via base-catalyzed ring-opening of δ-valerolactone.

Experimental Protocol: Base-Catalyzed Ring-Opening of δ-Valerolactone Self-Validating System: This protocol includes an in-process pH monitoring step and final mass spectrometry (MS) validation to ensure the absence of unreacted lactone.

  • Reagent Preparation: Dissolve 2.0 g (50 mmol) of sodium hydroxide (NaOH) in 50 mL of deionized water to prepare a 1 M solution.

  • Ring-Opening Reaction: Transfer the 1 M NaOH solution to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat the solution to 70 °C.

  • Substrate Addition: Add 5.00 g (50 mmol, 1.0 equiv) of δ-valerolactone in one continuous portion[2]. The strict stoichiometric 1:1 ratio prevents excess base from catalyzing unwanted side reactions (e.g., aldol condensations if trace impurities are present).

  • Incubation: Stir the mixture continuously for 16 hours at 70 °C[2].

  • Acidification: Cool the mixture to 0 °C in an ice bath. Carefully add 1 M HCl dropwise until the pH reaches approximately 3.0, converting the sodium 5-hydroxypentanoate to 5-hydroxypentanoic acid.

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate complete conversion via LC-MS (target [M-H]⁻ m/z = 117.1).

Section 2: Biological Production via Metabolic Engineering

To circumvent the environmental and economic limitations of petroleum-based chemical synthesis, researchers have engineered microbial cell factories, such as Corynebacterium glutamicum and Escherichia coli, to produce 5-HV from glucose[1][4].

Mechanistic Rationale: The most efficient biological route hijacks the L-lysine catabolic pathway. L-lysine is first oxidized by L-lysine 2-monooxygenase (DavB) and hydrolyzed by 5-aminovaleramidase (DavA) to yield 5-aminovalerate (5-AVA)[5][6]. 5-AVA is then transaminated by 4-aminobutyrate aminotransferase (GabT) to glutarate semialdehyde (GSA)[1][7]. Finally, GSA is reduced to 5-HV by an aldehyde reductase.

The critical experimental choice in this pathway is the selection of the reductase: utilizing YahK or YqhD minimizes the over-oxidation of GSA to the byproduct glutaric acid, a common bottleneck in this pathway[1][7]. Furthermore, introducing a glucose dehydrogenase (GDH) module enhances the intracellular NADPH pool, driving the final reduction step forward to maximize titer[7].

G Lys L-Lysine AVA_amide 5-Aminovaleramide Lys->AVA_amide DavB AVA 5-Aminovalerate AVA_amide->AVA DavA GSA Glutarate Semialdehyde AVA->GSA GabT HV 5-Hydroxypentanoate GSA->HV YahK / YqhD

Engineered biological pathway converting L-lysine to 5-HV via glutarate semialdehyde.

Experimental Protocol: Fed-Batch Fermentation of Engineered C. glutamicum Self-Validating System: This protocol utilizes HPLC-RID for real-time metabolite tracking, ensuring carbon flux is directed toward 5-HV rather than glutarate.

  • Strain Preparation: Utilize an engineered C. glutamicum strain harboring the davB, davA, gabT, and yahK genes, with a targeted deletion of the endogenous gabD gene (to prevent glutarate formation)[1].

  • Seed Culture: Inoculate a single colony into 50 mL of BHI medium and culture at 30 °C, 200 rpm for 16 hours.

  • Bioreactor Setup: Transfer the seed culture (10% v/v) into a 5 L bioreactor containing 2 L of CGXII minimal medium supplemented with 40 g/L glucose.

  • Fermentation Conditions: Maintain the temperature at 30 °C. Control the pH at 7.0 automatically using 10 M NH₄OH (which also serves as a nitrogen source). Maintain dissolved oxygen (DO) above 30% by cascading the agitation rate (400–900 rpm) and aeration (1–2 vvm)[1][4].

  • Fed-Batch Strategy: When the initial glucose is depleted (indicated by a sudden DO spike), initiate feeding of a highly concentrated glucose solution (600 g/L) to maintain the residual glucose concentration between 5 and 20 g/L[1][4].

  • Metabolite Analysis: Sample the broth every 12 hours. Centrifuge at 10,000 × g for 10 min. Filter the supernatant through a 0.22 μm syringe filter and analyze via HPLC equipped with a refractive index detector (RID) and an Aminex HPX-87H column (0.01 N H₂SO₄ mobile phase, 0.6 mL/min, 65 °C) to precisely quantify 5-HV and glutarate titers[1].

Section 3: Objective Comparison & Experimental Data

The choice between chemical and biological synthesis depends heavily on the intended application, scale, and sustainability goals. Chemical synthesis offers rapid, high-yield production suitable for immediate laboratory needs, but relies on non-renewable precursors. Biological production, while requiring extensive upfront strain engineering, offers a highly sustainable, scalable route from cheap renewable sugars, achieving impressive titers up to 52.1 g/L in optimized fed-batch systems[1].

Table 1: Performance Metrics and Operational Comparison

MetricChemical Synthesis (DVL Ring-Opening)Biological Production (Engineered C. glutamicum)
Primary Precursor δ-Valerolactone (Petroleum-derived)Glucose / L-Lysine (Renewable biomass)
Catalyst Strong Base (NaOH)Biocatalysts (DavB, DavA, GabT, YahK)
Reaction Time 16 hours72 – 120 hours (Fed-batch)
Typical Titer / Yield >90% molar yieldUp to 52.1 g/L (0.33 g/g glucose yield)
Major Byproducts Trace unreacted lactone, inorganic saltsGlutaric acid, microbial biomass
Environmental Impact High (Requires organic extraction, fossil precursors)Low (Aqueous system, renewable carbon, carbon-neutral potential)
Scalability Excellent for fine chemicalsExcellent for bulk platform chemicals

Conclusion

Both chemical and biological methodologies for synthesizing 5-hydroxypentanoate possess distinct advantages. Chemical hydrolysis of δ-valerolactone remains the gold standard for rapid, small-scale synthesis of pure 5-HV for foundational research. Conversely, the biological production route represents the future of sustainable biomanufacturing. By leveraging the Design-Build-Test-Learn (DBTL) cycle to optimize the L-lysine catabolic pathway and balance intracellular reducing power, researchers have successfully elevated 5-HV biosynthesis to commercially relevant titers[1][7]. Future efforts in downstream processing and continuous fermentation will further cement the biological route as the premier method for industrial 5-HV production.

References

  • Sohn, Y. J., et al. (2021) - Fermentative High-Level Production of 5-Hydroxyvaleric Acid by Metabolically Engineered Corynebacterium glutamicum Source: ACS Synthetic Biology URL:[Link]

  • Jeon, S., et al. (2023) - Complementation of reducing power for 5-hydroxyvaleric acid and 1,5-pentanediol production via glucose dehydrogenase in Escherichia coli whole-cell system Source: PubMed / Enzyme and Microbial Technology URL:[Link]

  • Wang, G., et al. (2024) - Enhancing Synthesis Efficiency in Microbial 1,5-Pentanediol Production Through Transcriptomics-Informed Metabolic Engineering of Escherichia coli Source: MDPI / Microorganisms URL:[Link]

  • Cheng, J., et al. (2021) - A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Patent CN112441911A - Method for preparing 5-hydroxyvaleric acid Source: Google Patents URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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